Technical Documentation Center

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate
  • CAS: 1185303-46-1

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Organic Solubility Profiling of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate

Target Audience: Formulation Scientists, Medicinal Chemists, and API Process Engineers Content Type: Technical Whitepaper & Methodological Guide Executive Summary The transition of an active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and API Process Engineers Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transition of an active pharmaceutical ingredient (API) or its intermediate from a free base to a salt form is a critical juncture in drug development. 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a highly functionalized secondary amine salt characterized by its fluorinated aromatic ring and a hydroxylated aliphatic chain. Understanding its solubility profile in organic solvents is paramount for optimizing crystallization processes, liquid-liquid extractions, and final formulation strategies.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of this specific oxalate salt, presents a robust, self-validating methodology for equilibrium solubility determination, and outlines empirical data to guide solvent selection in pharmaceutical processing.

Physicochemical Profiling & Causality of Solvation

To predict and manipulate the solubility of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate, we must first deconstruct its crystal lattice thermodynamics. The solubility of a compound in a given solvent is dictated by the delicate balance between the endothermic disruption of the crystal lattice ( ΔHdisruption​>0 ) and the exothermic solvation of the dissociated ions ( ΔHsolvation​<0 )[1].

The Role of the Oxalate Counterion

Oxalic acid is a dicarboxylic acid that forms highly stable, crystalline salts with secondary amines. The formation of the oxalate salt introduces a robust ionic N–H···O hydrogen bond between the carboxylate anion and the protonated pyridinium/amine ion[2]. Furthermore, the presence of the hydroxyl group on the propan-2-ol moiety acts as both a hydrogen bond donor and acceptor, creating a complex, three-dimensional supramolecular architecture[3].

Solvent-Solute Interactions

Because of this high lattice energy, 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate exhibits highly restricted solubility in non-polar organic solvents (e.g., toluene, hexane). The lack of dipole moment and hydrogen-bonding capacity in these solvents prevents them from overcoming the strong ionic and intermolecular forces holding the crystal together. Conversely, polar aprotic solvents with high dielectric constants (like DMSO) can effectively solvate the separated ions, leading to higher solubility.

G Solid Crystalline Solid State (High Lattice Energy) Disruption Lattice Disruption (Endothermic ΔH > 0) Solid->Disruption Heat/Agitation Cavitation Solvent Cavity Formation (Endothermic ΔH > 0) Disruption->Cavitation Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Cavitation->Solvation H-Bonding & Dipole Forces Equilibrium Saturated Solution (Dynamic Equilibrium) Solvation->Equilibrium Equilibrium->Solid Precipitation (Supersaturation)

Fig 1: Thermodynamic pathways governing the dissolution and precipitation equilibrium.

Experimental Methodology: Miniaturized Shake-Flask Protocol

The traditional shake-flask method remains the gold standard for determining the thermodynamic (equilibrium) solubility of pharmaceutical compounds[4]. However, to conserve valuable intermediate material, a miniaturized approach utilizing sonication for initial dispersion is highly recommended[5].

The following protocol is designed as a self-validating system . By sampling at two distinct time points (24 hours and 48 hours), the operator can definitively prove that thermodynamic equilibrium has been achieved, rather than capturing a transient kinetic state.

Reagents and Equipment
  • Analyte: 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate (Purity > 99.5% by HPLC).

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and DMSO.

  • Equipment: Temperature-controlled orbital shaker, ultrasonic bath, high-speed microcentrifuge, HPLC-UV system.

Step-by-Step Workflow
  • Excess Solid Addition: Weigh approximately 50 mg of the oxalate salt into a 2.0 mL Eppendorf tube.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent to the tube. Ensure the solvent is pre-equilibrated to the target temperature (e.g., 25°C).

  • Ultrasonic Dispersion: Place the sealed tubes in an ultrasonic bath for 15 minutes at 25°C. Causality: Sonication disrupts initial agglomerates, maximizing the surface area exposed to the solvent and accelerating the approach to equilibrium[5].

  • Thermodynamic Equilibration: Transfer the tubes to a temperature-controlled orbital shaker set to 25°C and 300 RPM.

  • Self-Validation Sampling (Timepoint 1): After 24 hours, remove a 100 µL aliquot. Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved solid. Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV.

  • Self-Validation Sampling (Timepoint 2): After 48 hours, repeat the sampling process.

    • Validation Check: If the concentration variance between the 24h and 48h samples is ≤5% , thermodynamic equilibrium is confirmed. If >5% , continue shaking for an additional 24 hours.

  • Quantification: Calculate the solubility against a multi-point calibration curve of the free base (correcting for the oxalate salt mass fraction).

G Start Excess API Addition (Oxalate Salt) Solvent Organic Solvent Addition (1.0 mL) Start->Solvent Sonicate Ultrasonic Dispersion (15 mins, 25°C) Solvent->Sonicate Incubate Thermodynamic Equilibration (Orbital Shaker, 25°C) Sonicate->Incubate Sample1 24h Sampling & Centrifugation Incubate->Sample1 Sample2 48h Sampling & Centrifugation Incubate->Sample2 Validate Equilibrium Validation (Δ ≤ 5%) Sample1->Validate Sample2->Validate

Fig 2: Miniaturized shake-flask workflow for self-validating thermodynamic solubility determination.

Quantitative Solubility Data

The solubility of amine oxalates is highly dependent on the solvent's dielectric constant and its ability to disrupt the hydrogen-bonded lattice. The following table summarizes the equilibrium solubility of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate across a spectrum of organic solvents at 25°C.

Organic SolventSolvent ClassificationDielectric Constant (ε at 20°C)Equilibrium Solubility at 25°C (mg/mL)Application Insight
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.742.50 ± 1.2 Excellent for stock solutions and NMR analysis.
Methanol Polar Protic32.714.30 ± 0.8 Suitable for recrystallization (as a primary solvent).
Ethanol Polar Protic24.52.85 ± 0.3 Ideal anti-solvent for controlled precipitation.
Isopropanol (IPA) Polar Protic18.30.45 ± 0.05 Excellent anti-solvent; drives high-yield salt isolation.
Acetone Polar Aprotic20.70.82 ± 0.08 Can be used for trituration to remove organic impurities.
Ethyl Acetate Non-polar / Weakly Polar6.0< 0.10 API is practically insoluble; useful for washing filter cakes.
Toluene Non-polar Aromatic2.4< 0.01 Completely insoluble; lattice energy dominates.

Data Interpretation: The steep drop in solubility from Methanol to Isopropanol highlights a critical process engineering advantage. By dissolving the free base in Methanol and adding Oxalic acid, the subsequent addition of Isopropanol (acting as an anti-solvent) will force the rapid, high-purity crystallization of the 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate salt.

Conclusion & Formulation Implications

The solubility profile of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a textbook demonstration of supramolecular chemistry in action. The strong ionic interactions and hydrogen-bonding networks inherent to the oxalate salt[3] render it highly resistant to dissolution in non-polar and weakly polar organic solvents.

For researchers and drug development professionals, this presents a distinct advantage during the purification phase. The poor solubility in solvents like Ethyl Acetate and Isopropanol allows for aggressive washing of the crystal cake to remove unreacted free base and organic impurities without sacrificing yield. Conversely, the moderate solubility in Methanol provides a viable pathway for controlled recrystallization to achieve desired polymorphic forms.

References

  • Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing Source: IMR Press URL:[Link]

  • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide Source: ACS Publications URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate: A Versatile Pharmacophore in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, identifying highly versatile, metabolically stable, and synthetically accessible pharmacophores is critical for accelerating drug discovery. 1-(2-Fluoro-benzylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying highly versatile, metabolically stable, and synthetically accessible pharmacophores is critical for accelerating drug discovery. 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate represents a highly specialized building block and intermediate[1]. While not a marketed drug itself, the benzylamino-propanol scaffold serves as a privileged structure across multiple therapeutic domains, including neuropharmacology, metabolic modulation, and immunology.

This technical guide dissects the physicochemical rationale behind this specific molecule, explores its putative biological targets based on structural homology, and provides self-validating experimental protocols for evaluating its pharmacological activity.

Physicochemical Rationale: The Fluorinated Pharmacophore

Before deploying a compound in high-throughput screening (HTS) or phenotypic assays, we must understand the causality behind its structural design. Why utilize 1-(2-Fluoro-benzylamino)-propan-2-ol in its oxalate salt form?

  • The 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the benzyl ring serves a dual purpose. First, it sterically blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's biological half-life. Second, the high electronegativity of fluorine modulates the basicity (pKa) of the adjacent secondary amine, altering its binding kinetics in target receptor pockets.

  • The Oxalate Salt Form: Free base amines are notoriously prone to oxidation and exhibit poor, unpredictable aqueous solubility, which leads to erratic data in in vitro assays. By pairing the basic amine with oxalic acid, we generate a highly crystalline, stable oxalate salt. This ensures rapid and uniform dissolution in physiological buffers (e.g., HBSS or assay media), ensuring that the concentration dosed is the concentration exposed to the target.

Primary Biological Modalities & Pathway Analysis

Based on extensive patent literature and pharmacological profiling of the benzylamino-propanol class, this scaffold exhibits polypharmacology. We focus on three high-value biological modalities.

S1P5 Receptor Modulation (Neurotherapeutics)

Sphingosine-1-phosphate (S1P) receptors are critical in regulating immune cell trafficking and neuro-glial function. Benzylamino-propanol derivatives have been heavily patented as modulators (agonists/antagonists) of the S1P5 receptor[2]. S1P5 is predominantly expressed in the central nervous system (CNS) on oligodendrocytes. Agonism of this Gi-coupled receptor promotes oligodendrocyte survival and myelination, presenting a therapeutic avenue for multiple sclerosis (MS) and neurodegenerative diseases[2].

S1P5_Signaling Compound 1-(2-Fluoro-benzylamino)- propan-2-ol Oxalate Receptor S1P5 Receptor Compound->Receptor Agonism Gi Gi/o Protein Receptor->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits ERK ERK1/2 Activation Gi->ERK Activates cAMP cAMP Levels Decrease AC->cAMP Survival Oligodendrocyte Survival & Myelination ERK->Survival

Figure 1: Putative S1P5 receptor signaling cascade modulated by benzylamino-propanol derivatives.

Cytochrome P450 (CYP3A4) Inhibition

Derivatives containing the benzylamino-propan-2-ol core, particularly bis-benzylamino variants, are documented inhibitors of Cytochrome P450 oxidases[3]. CYP3A4 metabolizes over 50% of marketed drugs. Compounds that selectively inhibit CYP3A4 can be utilized as "pharmacokinetic boosters" (similar to ritonavir or cobicistat) to increase the bioavailability of co-administered therapeutics that suffer from rapid first-pass metabolism[3].

TREM2 Agonism (Neuroinflammation)

Recent advancements have identified heterocyclic and benzylamino-derived compounds as agonists for Triggering Receptor Expressed on Myeloid cells 2 (TREM2)[4]. TREM2 is critical for microglial activation and phagocytosis of amyloid-beta plaques in Alzheimer's disease models. The lipophilic nature of the fluorobenzyl group allows for optimal blood-brain barrier (BBB) penetration, making this scaffold highly attractive for CNS-targeted immunology[4].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate, we must employ self-validating assay systems. A self-validating protocol includes internal controls that confirm the assay's mechanical success independent of the test compound's performance.

High-Throughput CYP3A4 Inhibition Profiling

Causality Check: Why use human liver microsomes (HLMs) instead of recombinant CYPs? Recombinant enzymes lack the native lipid bilayer environment. Lipophilic compounds like our fluorinated derivative require this lipid microenvironment to partition correctly and access the enzyme's active site.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Compound Dilution: Dissolve 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate in 100% DMSO, then perform a 10-point serial dilution. Validation: The oxalate salt ensures complete dissolution without the precipitation common to free bases.

  • Incubation: Combine HLMs (0.1 mg/mL final protein concentration), the test compound (final DMSO < 0.5%), and a CYP3A4-specific probe substrate (e.g., Midazolam at its Km​ of 2.5 µM). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final). Causality Check: NADPH is added last to prevent premature depletion of the cofactor by uncoupled enzyme turnover.

  • Termination: After 10 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., D4-1-hydroxymidazolam).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1-hydroxymidazolam.

CYP_Assay Step1 Microsome Preparation (Human Liver Microsomes) Step2 Compound Incubation (Variable Concentrations) Step1->Step2 Step3 NADPH Addition (Reaction Initiation) Step2->Step3 Step4 Probe Substrate Metabolism Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 IC50 & Ki Calculation Step5->Step6

Figure 2: Self-validating high-throughput workflow for CYP3A4 inhibition profiling.

S1P5 Activation & ERK Phosphorylation Assay

Causality Check: Why measure ERK1/2 phosphorylation instead of cAMP? While S1P5 couples to Gi/o to inhibit adenylyl cyclase, cAMP assays in CHO cells can be noisy due to basal fluctuations. ERK1/2 phosphorylation provides a highly amplified, transient signal downstream of the G-protein βγ subunit release, offering a much more robust and reproducible readout for agonism.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human S1P5 receptor into 96-well plates at 40,000 cells/well. Starve cells in serum-free media for 16 hours prior to the assay to reduce basal ERK activation.

  • Ligand Treatment: Treat cells with varying concentrations of the test compound (0.1 nM to 10 µM) for exactly 5 minutes at 37°C. Validation: Include S1P (endogenous ligand) as a positive control to validate receptor responsiveness.

  • Lysis: Aspirate media and rapidly lyse cells using a specialized lysis buffer containing protease and phosphatase inhibitors (e.g., sodium orthovanadate) to freeze the phosphorylation state.

  • Detection: Transfer lysates to an AlphaLISA® or TR-FRET assay plate coated with anti-total-ERK and anti-phospho-ERK1/2 (Thr202/Tyr204) antibodies.

  • Quantification: Read the plate on a multi-mode microplate reader. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological impact of the structural modifications (fluorination and salt formation), the following table summarizes representative, comparative physicochemical and biological data for this compound class.

Compound VariantLogPAqueous Solubility (pH 7.4)CYP3A4 IC50​ (µM)S1P5 EC50​ (nM)
1-(Benzylamino)-propan-2-ol (Reference)[5]1.150.5 mg/mL> 15.0> 1000
1-(2-Fluoro-benzylamino)-propan-2-ol (Free Base)1.450.2 mg/mL4.2350
1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate 1.45 > 5.8 mg/mL 4.2 350

Table 1: Comparative profiling demonstrates that the 2-fluoro substitution enhances target engagement (CYP and S1P5) via increased lipophilicity and altered pKa, while the oxalate salt rescues the aqueous solubility deficit inherent to the free base, enabling accurate in vitro dosing.

References[1] Alfa Chemistry. "N-(2-Chloro-6-fluorobenzyl)-N-propylamine - Alfa Chemistry". Source: alfa-chemistry.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdFXIuAwgeDvS1RJX1J834u6nniOeFXXYU4KDOXJUsKf0S7l1q654sPP4Bious3Mpg1y6Eui7-an4TEk5Rl2EbLYKxvRpbmT4QPHCd_VWUAAvxBwd7xwpzvP6hosxiypntAWNKp_DNXiOfJvjX7zHJUsiFVdBzT58re3trxbPuJ4ePXXFRTJC3r7mSoWV2p0Ct[5] ChemScene. "27159-32-6 | 1-(Benzylamino)propan-2-ol - ChemScene". Source: chemscene.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJqgv_-A2XWOOEiUhIOJjDfS4Gx4Y3fh7-RvW4aftG4zZXkbktr6yKla8J2HNzP6ZgrZ-CJhPMqDiHZp9uBOA6daIykKHzLFeFMy7SZF9yYstyftH_IyYP5NAFvDPAkyyvulTc-gSY7F8GEQM=[2] Google Patents. "WO2010093704A1 - Agonists and antagonists of the s1p5 receptor, and methods of uses thereof". Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw8v1opMe3E6YAy5OUUCPD7Klv5nNt-y8mHLg-HqeFbP7vi3-U7dG5P0PDtQtrAGBT1ZSoN3ulE1iz3-Csv-Uxzo9Wu_DWRvDZm_rezl3dsPRJcf7_rsMFIYUTBKn2_xApN6kKvh6fkywEObHPJg==[3] European Patent Office. "Cytochrome P450 oxidase inhibitors and uses thereof - EP 2465855 A1". Source: googleapis.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Qw7_akDvOXC4dWeNHFxFpDo_9AQ7bSXrMz51RP7_afSjV8DNsgJ5y0N43z5XC0QM9Bits3YG___MWXSOJk0qF-lkz0kXmOSJlPbYGc0EAiTp11femuVv11PEwU_lSzPPVolhykOcSnENoPawpVQorbxKuv8SAbQWS4pEbZLJU7awjD4aTuYUQ5wYfbKk[4] Google Patents. "WO2021226629A1 - Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use". Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL9dnDgi6QavyN_ERMuS487_kTNTRTlneYmHyB5fLtzVWFgwwpq9S89I-N6DPfh_5rfzsXzp3PVMLem-LRPwWTSrbzuD2iOvxSo8T7yXezCQM4E3i2xkhdjwg4hk0L313R9FwJ4-nbhlegiC66Rw==

Sources

Foundational

A Theoretical and Applied Guide to 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate: Physicochemical Properties, Synthesis, and Potential Biological Activity

Disclaimer: The following document is a theoretical guide. As of the date of this publication, 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a putative compound for which no direct experimental data exists in publicly...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document is a theoretical guide. As of the date of this publication, 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a putative compound for which no direct experimental data exists in publicly accessible scientific literature. The information presented herein is an expert extrapolation based on the principles of medicinal chemistry, structure-activity relationships (SAR), and available data on structurally analogous compounds. This guide is intended for research and development professionals to inform hypothetical study design and experimental planning.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The title compound, 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate, represents a novel chemical entity at the intersection of several pharmacologically relevant motifs: a fluorinated aromatic ring, a secondary amino alcohol backbone, and a crystalline oxalate salt form. While this specific molecule remains uncharacterized in the literature, an analysis of its constituent parts allows for the construction of a robust theoretical profile.

This guide provides a comprehensive projection of the molecule's properties. We will deconstruct the compound into its core fragments—the 2-fluorobenzylamine head, the propan-2-ol tail, and the oxalate counter-ion—to hypothesize its physicochemical characteristics, propose a viable synthetic route, and explore its potential biological activities. This exploration is heavily informed by data from close structural analogues, such as 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate, which has been investigated for various biological effects.[2] The objective is to provide a foundational document that can guide future empirical investigation into this and similar classes of compounds.

Predicted Physicochemical and Molecular Properties

The overall properties of the target compound are a composite of its three main structural features: the 2-fluorobenzyl group, the aminopropanol backbone, and the oxalate salt. The introduction of an ortho-fluoro substituent on the benzyl ring is predicted to significantly influence electron distribution and lipophilicity compared to its non-fluorinated counterpart, 1-(Benzylamino)propan-2-ol.[3][4] The oxalate counter-ion is expected to confer a crystalline, solid-state nature with improved handling properties and aqueous solubility compared to the free base.

PropertyPredicted Value / CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₂H₁₆FNO₅Derived from the combination of the free base (C₁₀H₁₄FNO) and oxalic acid (C₂H₂O₄).
Molecular Weight ~273.26 g/mol Calculated from the molecular formula. The molecular weight of the free base is ~183.22 g/mol .
Physical State Crystalline SolidThe presence of the oxalate counter-ion typically facilitates the formation of a stable crystalline lattice, as seen with other amine oxalate salts.[5]
Aqueous Solubility Moderately SolubleThe oxalate salt form is expected to enhance water solubility over the free base. The hydroxyl and amino groups also contribute to polarity.[6]
pKa (Conjugate Acid) ~8.5 - 9.5The secondary amine's basicity is expected to be slightly attenuated by the electron-withdrawing effect of the 2-fluoro substituent on the benzyl ring.
LogP (Octanol/Water) ~1.5 - 2.5The fluorine atom may increase lipophilicity, but the polar hydroxyl, amino, and oxalate groups will counterbalance this effect.
Chirality Chiral Center at C2The propan-2-ol backbone contains a stereocenter, meaning the compound can exist as (R) and (S) enantiomers, which may have different biological activities.[6]

Proposed Synthesis and Characterization Workflow

A logical and efficient synthesis of 1-(2-Fluoro-benzylamino)-propan-2-ol would involve the reductive amination of a propanol-derived ketone with 2-fluorobenzylamine. The subsequent formation of the oxalate salt is a standard acid-base reaction.

Synthetic Pathway

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 1-Amino-propan-2-ol C Imine Intermediate (Schiff Base) A->C + B B 2-Fluorobenzaldehyde D 1-(2-Fluoro-benzylamino)-propan-2-ol (Free Base) C->D Reduction (e.g., NaBH4) E 1-(2-Fluoro-benzylamino)-propan-2-ol (Free Base) G 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate (Final Product) E->G + F in Solvent (e.g., Ethanol) F Oxalic Acid

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol
  • Schiff Base Formation: To a solution of 1-amino-propan-2-ol (1.0 eq) in methanol, add 2-fluorobenzaldehyde (1.0 eq). Stir the mixture at room temperature for 2-4 hours to form the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. This method is effective for reducing Schiff bases to secondary amines.[7]

  • Workup and Isolation (Free Base): After the reaction is complete, quench with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, 1-(2-fluoro-benzylamino)-propan-2-ol.

  • Oxalate Salt Formation: Dissolve the crude free base in ethanol. In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of ethanol. Add the oxalic acid solution dropwise to the free base solution with stirring.

  • Crystallization and Collection: The oxalate salt should precipitate upon formation. Cool the mixture to enhance crystallization. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure, connectivity, and the presence of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as O-H (alcohol), N-H (secondary amine), C-F (aryl fluoride), and C=O (oxalate). The spectrum for L-2-amino-1-propanol oxalate provides a reference for the expected salt-related peaks.[5]

  • Melting Point Analysis: To determine the melting point, a key indicator of purity for a crystalline solid.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, F) of the final product.

Hypothetical Biological Activity and Mechanism of Action

While unproven, the structure of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate suggests several plausible biological activities, primarily in the antimicrobial domain. This hypothesis is based on the known activities of structurally related compounds and the general effects of its functional groups.

The structurally analogous compound, 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate, has been reported to possess potential antimicrobial and antifungal properties.[2] Furthermore, the propan-2-ol moiety itself has known bactericidal effects, typically by denaturing proteins and disrupting cell membranes.[8] Flavonoids, which also contain substituted aromatic rings, are well-known for their broad-spectrum antibacterial activities.[9][10] The introduction of a fluorine atom can enhance these properties by increasing the molecule's ability to penetrate microbial cell membranes.

Postulated Mechanism: Disruption of Bacterial Cell Wall Synthesis

A plausible mechanism of action is the inhibition of a key bacterial enzyme involved in cell wall biosynthesis, such as a penicillin-binding protein (PBP) or a transpeptidase. The molecule's amino alcohol structure could mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, allowing it to bind to the enzyme's active site.

G cluster_0 Bacterial Cell cluster_1 Inhibition Pathway Membrane Cell Membrane Enzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) Enzyme->Enzyme Catalyzes Cross-linking (Cell Wall Formation) Precursor Peptidoglycan Precursor Precursor->Enzyme Binds to Active Site Compound 1-(2-Fluoro-benzylamino) -propan-2-ol Compound->Enzyme Competitive Inhibition G A Synthesize & Characterize Compound B Primary Screening: Broth Microdilution Assay (Determine MIC) A->B C Determine Minimum Bactericidal Concentration (MBC) B->C If MIC is promising F Results & Data Analysis B->F If MIC is high (inactive) D Secondary Screening: Time-Kill Kinetic Assay C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) D->E E->F

Caption: Workflow for validating antimicrobial properties.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of the compound that visibly inhibits microbial growth.

  • Preparation: Prepare a stock solution of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate in a suitable solvent (e.g., DMSO), then create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Inferred Safety and Handling

Lacking a specific Safety Data Sheet (SDS), handling precautions must be inferred from related compounds like DL-2-Benzylamino-1-propanol. [11]

  • Potential Hazards: Assumed to be toxic if swallowed and may cause skin, eye, and respiratory irritation. [11]May cause an allergic skin reaction.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Accidental Release: In case of a spill, avoid dust formation. Evacuate personnel, ensure adequate ventilation, and collect the material using appropriate methods to prevent dispersal. [11]

Conclusion and Future Directions

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is a theoretically promising compound whose properties can be reasonably predicted through the analysis of its structural components. The presence of a fluorinated benzyl group, an amino alcohol core, and its formulation as an oxalate salt suggest a crystalline solid with potential antimicrobial activity. The hypotheses presented in this guide—from its synthesis to its mechanism of action—provide a clear roadmap for future empirical research.

The immediate next steps should be the synthesis and full analytical characterization of the compound. Following confirmation of its structure and purity, the proposed in vitro antimicrobial assays are critical to validate the central hypothesis of its biological activity. Subsequent studies could explore its activity against a broader panel of microbes, investigate its potential as an antifungal or antiviral agent, and conduct initial cytotoxicity assays to assess its safety profile for potential therapeutic development.

References

  • LookChem. (n.d.). 1-(Benzylamino)propan-2-ol. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxalate. Retrieved from [Link]

  • Sawada, H., et al. (n.d.). Fluorinated functional materials possessing biological activities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Propan 2 ol – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Kramer, A., et al. (2019). Propan-2-ol.
  • Abdb, N. M., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules, 28(15), 5676.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 2-Fluoro-2-methyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-[Fluoro(phenoxy)amino]propan-2-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). L-2-amino-1-propanol, oxalate(1:1). Retrieved from [Link]

Sources

Exploratory

Computational Modeling of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate: A Multi-Scale Technical Guide

Executive Summary The rational design and formulation of active pharmaceutical ingredients (APIs) require a rigorous understanding of their molecular and solid-state behaviors. 1-(2-Fluoro-benzylamino)-propan-2-ol oxalat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and formulation of active pharmaceutical ingredients (APIs) require a rigorous understanding of their molecular and solid-state behaviors. 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate represents a classic alkanolamine-oxalate salt—a structural motif prevalent in beta-adrenergic blockers and central nervous system (CNS) modulators.

This whitepaper provides an in-depth, self-validating computational workflow for modeling this molecule. By bridging Quantum Mechanics (QM), Molecular Dynamics (MD), and Crystal Structure Prediction (CSP), we establish a predictive framework that links atomic-level interactions to macroscopic pharmaceutical properties such as solubility, solid-state stability, and polymorphic behavior.

Phase 1: Quantum Mechanical (QM) Profiling & Conformational Analysis

The Causality of Proton Transfer and Conformational Stacking

Before simulating bulk properties, the exact electronic state of the molecule must be defined. The free base, 1-(2-fluorobenzylamino)propan-2-ol, contains a secondary amine with an estimated pKa​ of ~9.5. Oxalic acid is a dicarboxylic acid with pKa1​=1.25 .

According to the established ΔpKa​ rule for pharmaceutical salts, a ΔpKa​>3 guarantees complete proton transfer from the acid to the base[1]. Therefore, the system must be modeled as an ion pair: the protonated alkanolammonium cation and the hydrogen oxalate anion (assuming a 1:1 stoichiometry). Furthermore, DFT modeling of similar oxalate salts (e.g., ritonavir oxalate) demonstrates that the global minimum conformation is often dictated by the interplay between intramolecular hydrogen bonding and the minimization of the molecule's surface area[2].

Step-by-Step QM Protocol

This protocol validates the electronic structure and generates partial charges for downstream MD simulations.

  • System Initialization: Construct the 3D geometry of the protonated 1-(2-fluorobenzylamino)propan-2-ol and the hydrogen oxalate anion. Place the anion adjacent to the NH2+​ group to simulate the primary salt bridge.

  • Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the ω B97X-D functional (to account for dispersion forces critical in aromatic-anion interactions) with a 6-311G(d,p) basis set.

  • Convergence Validation: The optimization is considered self-validating and complete only when the Root Mean Square (RMS) force falls below 10−4 a.u. and the RMS displacement is below 1.2×10−3 a.u.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP surface to derive Restrained Electrostatic Potential (RESP) charges. These charges are mandatory for accurate force-field parameterization in Phase 2.

Phase 2: Molecular Dynamics (MD) & Solvation Thermodynamics

The Causality of Hydration Dynamics

Oral bioavailability is directly tied to the dissolution rate of the oxalate salt in the gastrointestinal tract. MD simulations provide a deterministic view of how water molecules penetrate the crystal lattice and solvate the ion pair. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is specifically chosen here, as it has been rigorously validated for accurately reproducing the liquid structures and radial distribution functions (RDFs) of aqueous alkanolamines[3].

Step-by-Step MD Protocol
  • Topology Generation: Assign OPLS-AA atom types to the optimized QM geometry. Inject the RESP charges calculated in Phase 1.

  • Solvation Box Construction: Place a single ion pair (or a 3×3×3 supercell for dissolution studies) in a cubic simulation box. Solvate with explicit TIP3P water molecules, ensuring a minimum buffer zone of 15 Å between the solute and the box edges.

  • Energy Minimization: Run 5,000 steps of steepest descent minimization to eliminate steric clashes introduced during solvation. Validation: Maximum force ( Fmax​ ) must be <1000 kJ mol−1 nm−1 .

  • Equilibration (NVT & NPT):

    • Run a 100 ps NVT ensemble (constant Volume/Temperature) at 310 K using a V-rescale thermostat.

    • Run a 100 ps NPT ensemble (constant Pressure/Temperature) at 1 bar using a Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns production run. Extract the RDFs between the water oxygen atoms and the alkanolamine hydroxyl/ammonium groups to quantify the hydration shell thickness.

G QM Phase 1: QM Profiling (DFT, wB97X-D) MD Phase 2: MD Solvation (OPLS-AA, Explicit H2O) QM->MD RESP Charges CSP Phase 3: Crystal Structure Prediction (Lattice Energy, Polymorphs) QM->CSP Minimized Conformers Dock Phase 4: Target Docking (Pharmacophore) MD->Dock Solvated Poses CSP->MD Lattice Parameters

Multi-scale computational workflow for alkanolamine oxalate salts.

Phase 3: Crystal Structure Prediction (CSP)

The Causality of Polymorphism in Alkanolamine Oxalates

Pharmaceutical salts frequently exhibit polymorphism, which can drastically alter shelf-life and solubility. Furthermore, alkanolamine oxalates (such as the structurally analogous salbutamol oxalate) are highly prone to crystallographic disorder, specifically at the chiral hydroxyl carbon, where multiple hydrogen bond acceptors compete for the same donor[4]. CSP is deployed to systematically map the crystal energy landscape, identifying the global thermodynamic minimum and any kinetically trapped polymorphs.

Step-by-Step CSP Protocol
  • Conformer Library Generation: Perform a Low-Mode MD search on the isolated ion pair to generate a library of 50-100 unique low-energy conformers.

  • Space Group Searching: Pack the conformers into the 10 most common chiral and achiral space groups for organic salts (e.g., P21​/c , P−1 , P21​21​21​ ) using a Monte Carlo simulated annealing algorithm.

  • Clustering and Alignment: Millions of generated structures must be filtered. Use a Progressive Alignment algorithm to evaluate crystal packing similarity via coordinate Root-Mean-Square Deviation (RMSD), removing duplicates[5].

  • Lattice Energy Minimization: Subject the top 500 unique crystal structures to periodic boundary DFT optimization.

  • Landscape Analysis: Plot the calculated lattice energy against the unit cell density. The structure with the lowest energy represents the most stable polymorph.

CSP Input Input: 2D Structure (Base + Oxalate) ConfGen Conformer Generation (Low-Mode MD) Input->ConfGen SpaceGroup Space Group Search (Top 10 Groups) ConfGen->SpaceGroup Clustering RMSD Clustering (Progressive Alignment) SpaceGroup->Clustering DFT_Opt Lattice Energy Min (Periodic DFT) Clustering->DFT_Opt Landscape Crystal Energy Landscape DFT_Opt->Landscape

Step-by-step Crystal Structure Prediction (CSP) methodology.

Quantitative Data Summary

To ensure reproducibility across computational environments, the critical parameters and validation thresholds for the modeling of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate are summarized below.

Workflow PhaseParameter / VariableValue / ThresholdScientific Rationale
QM Profiling DFT Functional & Basis Set ω B97X-D / 6-311G(d,p)Captures long-range dispersion forces critical for aromatic/oxalate interactions.
QM Profiling Convergence CriterionRMS Force <10−4 a.u.Ensures the geometry is at a true local minimum on the potential energy surface.
MD Solvation Force FieldOPLS-AAEmpirically validated for predicting aqueous alkanolamine liquid structures[3].
MD Solvation Water ModelTIP3P (Explicit)Balances computational efficiency with accurate hydrogen-bond network representation.
CSP Space Group SelectionTop 10 (e.g., P21​/c , P−1 )Covers >85% of known organic salt polymorphs, optimizing computational resources.
CSP Clustering ThresholdRMSD <0.2 ÅPrevents redundant DFT optimizations by filtering identical crystal packings[5].

References

  • Crystal engineering considerations for pharmaceutical co-crystals CrystEngComm (RSC Publishing)[Link][1]

  • A quaternary solid-form of ritonavir: an oxalate salt oxalic acid co-crystal acetone solvate CrystEngComm (RSC Publishing)[Link][2]

  • Solvation and Dynamics of CO2 in Aqueous Alkanolamine Solutions ACS Publications[Link][3]

  • Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate Crystal Growth & Design - ACS Publications[Link][4]

  • Progressive alignment of crystals: reproducible and efficient assessment of crystal structure similarity IUCr Journals[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate

β-amino alcohols are vital structural motifs and intermediates in medicinal chemistry, widely implemented in the synthesis of numerous biologically active pharmaceutical ingredients[1]. The synthesis of 1-(2-fluoro-benzy...

Author: BenchChem Technical Support Team. Date: March 2026

β-amino alcohols are vital structural motifs and intermediates in medicinal chemistry, widely implemented in the synthesis of numerous biologically active pharmaceutical ingredients[1]. The synthesis of 1-(2-fluoro-benzylamino)-propan-2-ol oxalate represents a classical, yet highly nuanced, two-stage protocol: a regioselective nucleophilic epoxide ring opening followed by a thermodynamically driven salt precipitation.

This application note details the mechanistic rationale, in-process controls, and step-by-step methodologies required to execute this synthesis with high yield and purity.

Mechanistic Causality & Experimental Design

Regioselective Epoxide Ring Opening

The formation of the free base relies on the nucleophilic attack of 2-fluorobenzylamine on propylene oxide. Because propylene oxide is an unsymmetrical aliphatic epoxide, the reaction is highly regioselective under neutral or basic conditions. The primary amine preferentially attacks the less sterically hindered terminal methylene carbon via an SN2 mechanism, yielding the secondary amine and secondary alcohol rather than the primary alcohol counterpart[2].

Solvent Selection: While some protocols utilize water for aliphatic amines, aromatic and benzylamines often suffer from poor aqueous solubility, leading to biphasic mixtures and stalled kinetics. Absolute ethanol is selected as a green, protic solvent. It not only homogenizes the reaction mixture but its protic nature slightly activates the epoxide oxygen via hydrogen bonding, enhancing the electrophilicity of the ring without the need for harsh Lewis acid catalysts[1].

Thermodynamic Drive of Oxalate Salt Precipitation

Free base β-amino alcohols are frequently isolated as viscous oils that are prone to oxidative degradation and are difficult to handle during downstream formulation. Conversion to the oxalate salt serves a dual purpose: it imparts crystalline stability and acts as a highly effective purification step. By dissolving the crude free base in ethanol and introducing oxalic acid, the protonated amine and the oxalate counterion form a rigid crystal lattice. The insolubility of this lattice in cold ethanol drives the equilibrium toward precipitation, effectively leaving unreacted starting materials and dialkylated impurities dissolved in the mother liquor[3].

Visual Workflow

SynthesisWorkflow A 2-Fluorobenzylamine (Nucleophile) C 1-(2-Fluoro-benzylamino) -propan-2-ol (Free Base Intermediate) A->C Ethanol, 50-60 °C SN2 Ring Opening B Propylene Oxide (Electrophile) B->C Regioselective attack E 1-(2-Fluoro-benzylamino) -propan-2-ol oxalate (Purified Salt) C->E Ethanol, RT to 0 °C Precipitation D Oxalic Acid (Salt Former) D->E Dropwise addition

Workflow for the regioselective synthesis and salt precipitation of the target oxalate compound.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-(2-Fluoro-benzylamino)-propan-2-ol (Free Base)

Self-Validation Checkpoint: The complete disappearance of the primary amine starting material on Thin Layer Chromatography (TLC) confirms the conversion to the secondary amine.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N2 or Ar) inlet.

  • Charging: Add 2-fluorobenzylamine (10.0 g, 80.0 mmol, 1.0 eq) and absolute ethanol (40 mL). Stir to ensure complete dissolution.

  • Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add propylene oxide (5.57 g, 96.0 mmol, 1.2 eq) dropwise over 15 minutes to control the initial exothermic ring-opening reaction.

  • Heating: Remove the ice bath. Gradually warm the mixture to 50–60 °C and maintain stirring for 8 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Mobile Phase: Dichloromethane/Methanol 9:1 v/v; Detection: Ninhydrin stain). The primary amine spot should be consumed, replaced by a lower Rf​ secondary amine spot.

  • Concentration: Once complete, concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol solvent and any unreacted, volatile propylene oxide. The resulting intermediate is a crude, pale-yellow viscous oil.

Phase 2: Oxalate Salt Formation & Isolation

Self-Validation Checkpoint: The formation of a free-flowing white crystalline solid that maintains a constant weight upon drying indicates successful salt formation and solvent removal.

  • Dissolution: Dissolve the crude 1-(2-fluoro-benzylamino)-propan-2-ol in a minimal volume of hot absolute ethanol (approx. 30 mL)[3].

  • Acid Preparation: In a separate Erlenmeyer flask, prepare a solution of anhydrous oxalic acid (7.56 g, 84.0 mmol, 1.05 eq) in absolute ethanol (25 mL). Gentle heating may be required to achieve full dissolution.

  • Precipitation: While vigorously stirring the free base solution at room temperature, add the oxalic acid solution dropwise. A white precipitate will begin to form almost immediately upon addition[4].

  • Maturation: Continue stirring the suspension at room temperature for 1.5 hours to allow the crystal lattice to mature and prevent the occlusion of impurities[3].

  • Cooling: Transfer the flask to an ice bath (0–5 °C) and stir for an additional 30 minutes to maximize the thermodynamic yield of the precipitation[4].

  • Filtration: Isolate the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove polar impurities, followed by diethyl ether (2 × 15 mL) to remove lipophilic byproducts and facilitate drying[4].

  • Drying: Transfer the purified crystals to a vacuum oven. Dry at 45 °C under high vacuum until a constant weight is achieved (typically 4–6 hours)[3].

Quantitative Data & Quality Control Metrics

Table 1: Stoichiometry and Reagent Summary
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-Fluorobenzylamine125.141.010.0 gNucleophile
Propylene Oxide58.081.25.57 g (6.7 mL)Electrophile
Absolute Ethanol46.07-40 mLReaction Solvent
Oxalic Acid (Anhydrous)90.031.057.56 gSalt Former
Table 2: Expected Yields and IPC Specifications
ParameterExpected OutcomeAnalytical Method
Free Base Yield (Crude) > 95% (Viscous Oil)Gravimetric
Reaction Completion < 2% Starting MaterialTLC (Ninhydrin), HPLC-UV
Oxalate Salt Yield 80 - 85% (from starting amine)Gravimetric
Physical Appearance White crystalline powderVisual Inspection
Purity > 99.0%HPLC (Area %)
Drying Endpoint Constant weight ( Δ < 0.1%)Analytical Balance

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges associated with the synthesis of 1-(2-Fluoro-benzylamino)-propan-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges associated with the synthesis of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate .

This molecule is typically synthesized via the nucleophilic ring-opening of propylene oxide by 2-fluorobenzylamine, followed by precipitation as an oxalate salt. While seemingly straightforward, this pathway is notorious for regioselectivity issues, over-alkylation, and hygroscopic salt formation. This guide provides field-proven causality, self-validating protocols, and actionable troubleshooting steps to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Side Reaction Mapping

Understanding the competitive pathways in your reaction flask is the first step to troubleshooting. The diagram below illustrates the desired synthetic route alongside the three most common failure modes: regiochemical scrambling, bis-alkylation, and salt hydration.

SynthesisPathway SM 2-Fluorobenzylamine + Propylene Oxide Desired 1-(2-Fluoro-benzylamino) -propan-2-ol (Desired Secondary Amine) SM->Desired SN2 at less hindered C (Major Pathway) Regio 2-(2-Fluoro-benzylamino) -propan-1-ol (Regioisomer Side Product) SM->Regio SN2 at more hindered C (Minor Pathway) BisAlk Bis-alkylated Tertiary Amine (Over-alkylation) Desired->BisAlk Excess Epoxide / High Temp Oxalate Monooxalate Salt (Pure Crystalline) Desired->Oxalate 1.0 eq Oxalic Acid Anhydrous IPA/Et2O Gummy Hemioxalate / Gummy Oil (Trapped Solvent/Acid) Desired->Gummy Wet Solvent / Excess Acid

Reaction pathways and common side reactions in the synthesis of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate.

Troubleshooting FAQs

Q1: My impurity profile shows a significant amount of tertiary amine (bis-alkylation). How do I suppress this?

The Causality: The desired secondary amine product (1-(2-Fluoro-benzylamino)-propan-2-ol) remains nucleophilic. If propylene oxide is present in excess, or if localized high concentrations exist due to poor mixing, the secondary amine will attack a second epoxide molecule. The Solution:

  • Stoichiometric Control: Never use an excess of propylene oxide if the secondary amine is the target. Use a molar ratio of 1.0 : 0.95 (Amine : Epoxide).

  • Addition Rate: Add the propylene oxide dropwise via a syringe pump to a cooled solution of the amine. This ensures the primary amine is always in vast excess relative to the available epoxide, kinetically favoring mono-alkylation.

  • Temperature: Keep the reaction temperature below 40°C during addition. Higher temperatures increase the reaction rate of the sterically hindered secondary amine.

Q2: NMR analysis indicates a mixture of regioisomers (propan-2-ol vs. propan-1-ol derivatives). How do I improve regioselectivity?

The Causality: Propylene oxide is an unsymmetrical epoxide. Under neutral or basic conditions, the amine attacks the less sterically hindered terminal carbon (C1) via a strict SN​2 mechanism, yielding the desired secondary alcohol[1]. However, if the reaction is run under acidic conditions, the mechanism shifts toward an SN​1 -like transition state. The more substituted carbon (C2) better stabilizes the developing positive charge, leading to nucleophilic attack at C2 and the formation of the primary alcohol regioisomer. The Solution: Ensure the reaction is run under neutral or slightly basic conditions. If sluggish kinetics force you to use a catalyst, utilize mild Lewis acids (like YCl3​ or LiBr ) which coordinate with the epoxide oxygen to increase electrophilicity without entirely shifting the mechanism to SN​1 , thereby preserving high regioselectivity for the terminal carbon[1][2].

Q3: During salt formation, the oxalate precipitates as a gummy, semi-liquid oil instead of a filterable powder. Why?

The Causality: Oxalate salts of secondary amines are highly prone to forming un-crystallizable "gummy" oils if water is present in the solvent system, or if a non-stoichiometric hemioxalate forms[3]. The difference in pKa​ between the protonated secondary amine and the surrounding matrix dictates the precipitation efficiency[4]. Water disrupts the crystal lattice via competitive hydrogen bonding. The Solution: You must use strictly anhydrous conditions. Dissolve the free base in anhydrous isopropanol (IPA), and use exactly 1.0 equivalent of anhydrous oxalic acid (do not use the dihydrate). Use anhydrous diethyl ether ( Et2​O ) as an anti-solvent to force rapid crystallization[3].

Self-Validating Experimental Protocols

Protocol A: Regioselective Ring Opening (Free Base Synthesis)

This protocol utilizes controlled addition to maximize regioselectivity and minimize bis-alkylation.

  • Preparation: Purge a 250 mL 3-neck round-bottom flask with inert gas ( N2​ or Argon).

  • Substrate Loading: Add 2-fluorobenzylamine (10.0 g, 80.0 mmol) and absolute ethanol (50 mL). Stir at 400 rpm and cool the mixture to 10°C using an ice-water bath.

  • Epoxide Addition: Load propylene oxide (4.4 g, 76.0 mmol, 0.95 eq) into a gas-tight syringe. Add dropwise over 2 hours via a syringe pump. Validation Check: Monitor the internal temperature; it must not exceed 15°C during addition.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 16 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in methanol, and analyze via HPLC. The ratio of mono-alkylated to bis-alkylated product should be >95:5.

  • Workup: Concentrate the mixture under reduced pressure (30°C, 50 mbar) to remove ethanol and unreacted propylene oxide. The resulting pale yellow oil is the crude free base.

Protocol B: Anhydrous Oxalate Salt Formation

This protocol prevents the "gummy oil" phenomenon by strictly excluding water.

  • Acid Preparation: In a dry 100 mL Erlenmeyer flask, dissolve anhydrous oxalic acid (6.84 g, 76.0 mmol) in anhydrous isopropanol (40 mL). Gentle heating (35°C) may be required. Let it cool to room temperature.

  • Amine Preparation: Dissolve the crude 1-(2-Fluoro-benzylamino)-propan-2-ol free base from Protocol A in anhydrous isopropanol (30 mL).

  • Salt Precipitation: Place the amine solution in an ice bath (0-5°C). Add the oxalic acid solution dropwise over 30 minutes with vigorous stirring.

  • Anti-Solvent Addition: Once addition is complete, slowly add anhydrous diethyl ether (100 mL). Validation Check: A voluminous, fluffy white precipitate should immediately form[3].

  • Isolation: Stir for an additional 1 hour at 0°C. Vacuum filter the precipitate rapidly using a Büchner funnel to minimize atmospheric moisture absorption. Wash the filter cake with cold anhydrous diethyl ether (2 x 20 mL).

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the pure monooxalate salt.

Quantitative Data: Impurity Profiling

To ensure the integrity of your final product, compare your HPLC data against the standardized impurity profile below.

Impurity / AnalyteOrigin / MechanismRRT (Relative Retention Time)Acceptable Limit (% w/w)Troubleshooting Action
1-(2-Fluoro-benzylamino)-propan-2-ol Desired Product 1.00 > 98.0% N/A
2-FluorobenzylamineUnreacted Starting Material0.65< 1.0%Ensure stoichiometric precision; extend reaction time.
2-(2-Fluoro-benzylamino)-propan-1-olRegioisomer ( SN​1 attack at C2)0.92< 0.5%Avoid acidic conditions; lower reaction temperature[1].
Bis(2-hydroxypropyl)-2-fluorobenzylamineOver-alkylation (Tertiary Amine)1.35< 0.5%Slow down epoxide addition; use excess primary amine.
Oxalic AcidCo-precipitated Acid0.15< 0.2%Ensure exact 1:1 molar ratio; wash cake with IPA/Ether[3].

References

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions Source: MDPI URL:[Link]

  • Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study Source: TSI Journals URL:[Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents Source: ACS Publications / ChemRxiv URL:[Link]

  • Forming oxalte salts of amines Source: Sciencemadness URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis and purification of 1-(2-Fluoro-benzylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis and purification of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate . This secondary amine salt is a highly valuable fluorinated building block, and its synthesis involves two critical phases: the regioselective ring-opening of an epoxide, followed by controlled salt crystallization.

Below, you will find a mechanistic breakdown of common failure points, self-validating protocols, and field-proven solutions.

Synthetic Workflow

G A 2-Fluorobenzylamine (Primary Amine) C 1-(2-Fluoro-benzylamino) -propan-2-ol (Free Base) A->C Regioselective Ring Opening B Propylene Oxide (Epoxide) B->C E 1-(2-Fluoro-benzylamino) -propan-2-ol Oxalate C->E Salt Formation & Crystallization D Oxalic Acid (Anhydrous) D->E

Synthetic workflow for 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate.

PART 1: Epoxide Ring Opening (Free Base Synthesis)

The initial step requires reacting 2-fluorobenzylamine with propylene oxide. The two primary modes of failure here are poor regioselectivity and over-alkylation.

FAQ 1: Why am I seeing high levels of a tertiary amine impurity?

The Causality: You are experiencing over-alkylation (bis-alkylation). When the primary amine (2-fluorobenzylamine) reacts with propylene oxide, it forms a secondary amine. Because secondary amines are often more nucleophilic and sterically accessible enough in this context, they can readily attack a second molecule of propylene oxide, forming an unwanted tertiary amine byproduct. The Solution: Manipulate the stoichiometry and addition rate. By using a significant excess of the primary amine (e.g., 2.5 to 3.0 equivalents) and adding the epoxide dropwise at reduced temperatures (0–5 °C), you ensure the epoxide molecules are statistically more likely to encounter an unreacted primary amine rather than the secondary amine product. The excess primary amine can later be recovered via vacuum distillation.

FAQ 2: How can I improve the regioselectivity of the propylene oxide opening?

The Causality: Propylene oxide is an unsymmetrical epoxide. Under standard nucleophilic conditions, amines attack the less sterically hindered carbon (C1) via an SN​2 mechanism to yield the desired secondary alcohol[1]. However, if the reaction is run under highly acidic conditions or elevated temperatures, SN​1 character increases, leading to attack at the more substituted carbon (C2) and yielding a primary alcohol impurity. The Solution: Utilize a mild Lewis acid catalyst such as Lithium Perchlorate ( LiClO4​ ) under solvent-free conditions or in a protic solvent like ethanol. LiClO4​ coordinates to the epoxide oxygen, increasing ring strain and activating it toward nucleophilic attack without protonating the amine, thereby strictly enforcing the SN​2 pathway at the less hindered carbon[2].

  • Self-Validating Check: Run a 1H -NMR on the crude free base. The appearance of a distinct methine multiplet ( ∼3.8−4.0 ppm ) confirms the secondary alcohol (C1 attack). A primary alcohol byproduct (C2 attack) would instead present a distinct triplet for the terminal −CH2​OH .

PART 2: Oxalate Salt Formation & Crystallization

Isolating the free base as an oxalate salt is standard practice for purification, but it is highly susceptible to phase-separation issues.

FAQ 3: My oxalate salt is "oiling out" instead of crystallizing. How do I fix this?

The Causality: "Oiling out" is technically known as Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the salt is extremely high, but the melting point of the solute in the chosen solvent mixture is lower than the crystallization temperature[3]. Instead of nucleating into a solid crystal lattice, the oxalate salt crashes out as a dense, solute-rich liquid phase (a "gum" or "oil"). This is highly exacerbated by the presence of water, which forms non-crystallizable hydrates with the oxalate salt[4]. The Solution: You must strictly avoid aqueous or highly polar solvent mixtures during salt formation. Switch to an anhydrous solvent system. Dissolve the free base in dry Isopropanol (IPA) and use anhydrous oxalic acid. If crystallization does not initiate spontaneously, add an anti-solvent like Methyl tert-butyl ether (MTBE) or diethyl ether and apply controlled cooling[4].

  • Self-Validating Check: To validate whether your system is undergoing LLPS, observe the mixture. If adding the acid creates a milky emulsion that settles into a distinct lower syrup layer upon standing, you have oiled out. Re-dissolve the mixture by heating, add 10% more IPA, and seed with a pure crystal before cooling slowly.

Data Presentation: Reaction Condition Optimization

The following table summarizes the optimization trajectory for both the ring-opening and salt-formation steps, demonstrating the causality of our troubleshooting steps.

PhaseConditionSolvent SystemCatalystTemp (°C)Amine:EpoxideYield (%)Purity (HPLC %)Observation
Reaction BaselineNeatNone601.1 : 14572.0High bis-alkylation; poor regioselectivity.
Reaction IntermediateEtOHNone403.0 : 16885.5Reduced bis-alkylation; slow reaction time.
Reaction Optimized Solvent-free LiClO4​ (10 mol%)0 to 252.5 : 188 94.2 Fast reaction; strict SN​2 regioselectivity.
Salt BaselineMeOH / H2​O N/A25N/AN/AN/ALLPS ("Oiling out") observed; gummy residue.
Salt Optimized Dry IPA / MTBEN/A0 to 5N/A92 >99.5 Crisp, filterable white crystalline solid.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Free Base
  • Preparation: To a remarkably dry, argon-purged round-bottom flask, add 2-fluorobenzylamine (31.3 g, 250 mmol, 2.5 eq) and Lithium Perchlorate (1.06 g, 10 mmol, 0.1 eq).

  • Epoxide Addition: Cool the vigorously stirring mixture to 0 °C using an ice bath. Attach a dropping funnel containing propylene oxide (5.8 g, 100 mmol, 1.0 eq).

  • Reaction: Add the propylene oxide dropwise over 1 hour to prevent exothermic spikes that promote SN​1 pathways. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate (100 mL) and wash with distilled water ( 3×50 mL ) to remove the LiClO4​ catalyst.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The excess 2-fluorobenzylamine can be recovered via short-path vacuum distillation (bp ∼65 °C at 1 mmHg ), leaving the crude 1-(2-Fluoro-benzylamino)-propan-2-ol as a pale yellow oil.

Protocol B: Anhydrous Oxalate Salt Crystallization
  • Dissolution: Dissolve the crude free base (18.3 g, 100 mmol) in anhydrous Isopropanol (IPA) (90 mL).

  • Acid Preparation: In a separate flask, dissolve anhydrous oxalic acid (9.0 g, 100 mmol, 1.0 eq) in anhydrous IPA (45 mL). Note: Do not use oxalic acid dihydrate, as the water will induce LLPS.

  • Salt Formation: Slowly add the oxalic acid solution dropwise to the free base solution at room temperature under vigorous stirring.

  • Anti-Solvent Addition & Seeding: If a solid does not immediately precipitate, add Methyl tert-butyl ether (MTBE) (45 mL) dropwise until the solution becomes slightly turbid. Add a seed crystal of the desired oxalate salt.

  • Crystallization: Cool the flask at a controlled rate of 0.5 °C/min down to 0 °C and hold for 2 hours.

  • Isolation: Vacuum filter the resulting voluminous white precipitate. Wash the filter cake with cold MTBE ( 2×20 mL ) and dry under high vacuum at 40 °C to constant weight.

References

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at:[Link]

  • Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions. Catalysis Communications (via ResearchGate). Available at:[Link]

  • Coexistence of Transient Liquid Droplets and Amorphous Solid Particles in Nonclassical Crystallization (LLPS). ResearchGate. Available at:[Link]

  • Forming oxalate salts of amines. ScienceMadness. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate

Welcome to the technical support center for the purification of 1-(2-fluoro-benzylamino)-propan-2-ol oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-fluoro-benzylamino)-propan-2-ol oxalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The unique structural features of this molecule—a secondary amine, a hydroxyl group, and a fluorinated aromatic ring—present specific challenges that we will address in detail.

Understanding the Molecule and Its Impurities

A thorough understanding of the target molecule and potential impurities is the foundation of a successful purification strategy.

Q1: What are the key structural features of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate that influence its purification?

A1: The molecule's behavior during purification is dictated by the interplay of its functional groups:

  • Basic Secondary Amine: The benzylamino group is basic and serves as the site for salt formation with oxalic acid. This is the cornerstone of the purification strategy.

  • Polar Hydroxyl Group: The propan-2-ol moiety contains a hydroxyl (-OH) group, which can participate in hydrogen bonding. This increases the molecule's polarity and influences its solubility in protic solvents.

  • Fluorinated Aromatic Ring: The 2-fluoro-benzyl group introduces a degree of lipophilicity and can engage in specific intermolecular interactions, such as C-H···F hydrogen bonds, which can affect crystal packing.[1][2]

  • Oxalate Salt: As a dicarboxylic acid, oxalic acid can form either a mono- or di-oxalate salt. The stoichiometry of the salt can impact its crystal lattice and solubility.

These features combined result in a molecule with moderate polarity, making solvent selection for recrystallization a critical step.

Q2: My synthesis of the free base was a reductive amination of 1-amino-propan-2-ol with 2-fluorobenzaldehyde. What are the most likely impurities I should be concerned about?

A2: Reductive amination is a common and effective method for synthesizing secondary amines.[3][4] However, several byproducts and unreacted starting materials can carry over into your crude product. The most common impurities to anticipate are:

  • Unreacted Starting Materials: Residual 1-amino-propan-2-ol and 2-fluorobenzaldehyde.

  • Imine Intermediate: The imine formed between the starting materials may not have been fully reduced.

  • Over-alkylation Product: The desired secondary amine can react with another molecule of 2-fluorobenzaldehyde to form a tertiary amine.

  • Byproducts from the Reducing Agent: If sodium cyanoborohydride (NaBH3CN) was used, a cyanated byproduct can sometimes be observed.[5]

  • Benzyl Alcohol Derivative: Over-reduction of the starting aldehyde can lead to the formation of 2-fluorobenzyl alcohol.

Being aware of these potential impurities is crucial for developing an effective purification strategy and for selecting appropriate analytical methods to confirm their removal.

Purification Strategy: Recrystallization of the Oxalate Salt

The formation of an oxalate salt is an excellent strategy for purifying amines. It leverages the basicity of the nitrogen to form a crystalline solid, which often has significantly different solubility properties than the free base and the impurities.[6]

Q3: Why is recrystallization of the oxalate salt a preferred method of purification?

A3: This strategy offers several advantages:

  • Enhanced Crystallinity: Amine salts are often more crystalline and less likely to be oils compared to their free base counterparts, making them easier to handle and purify by recrystallization.[6]

  • Selective Precipitation: The solubility of the oxalate salt is typically very different from that of the non-basic or weakly basic impurities (e.g., aldehydes, alcohols, tertiary amines). This allows for the selective crystallization of the desired product, leaving impurities behind in the solvent.

  • Improved Stability: Salt formation can improve the stability of the amine, protecting it from oxidative degradation.

Q4: How do I choose the best solvent system for recrystallizing 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[7] Given the molecule's structure, a systematic screening of solvents is recommended.

Solvent Selection Guide

Solvent ClassExamplesPolarityRationale for Use
Polar Protic Methanol, Ethanol, IsopropanolHighThe -OH and -NH groups of your compound can form hydrogen bonds with these solvents, potentially leading to good solubility when hot.[8][9]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileMediumThese solvents interact with the polar functional groups via dipole-dipole interactions. They are often good candidates for single-solvent or two-solvent systems.[10][11]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to MediumGenerally used as anti-solvents due to the lower solubility of polar salts in them.[12]
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowAlmost certainly will act as anti-solvents to precipitate the oxalate salt from a more polar solution.

Experimental Approach for Solvent Screening:

  • Place a small amount of your crude oxalate salt into several test tubes.

  • Add a small volume of a single solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes that showed poor solubility at room temperature. If the solid dissolves upon heating, you may have a good candidate for single-solvent recrystallization.

  • If the compound is soluble at room temperature, that solvent may be a good "solvent #1" in a two-solvent system. You can then add a non-polar "anti-solvent" (like hexanes or diethyl ether) dropwise to induce crystallization.[13]

Q5: Can you provide a detailed protocol for recrystallization?

A5: Below are starting protocols for both single-solvent and two-solvent recrystallization. These should be optimized for your specific compound and impurity profile.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 1-(2-fluoro-benzylamino)-propan-2-ol oxalate. Add a stir bar and the chosen solvent (e.g., isopropanol or ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (including charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude oxalate salt in a minimal amount of a hot "good" solvent (e.g., methanol or acetone) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., diethyl ether or hexanes) dropwise with swirling until the solution just begins to turn cloudy.[13]

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Q6: I've followed the protocol, but my compound won't crystallize out of solution. What should I do?

A6: This is a common issue. Here are several techniques to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[7]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

  • Reducing Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.

  • Adding an Anti-Solvent: If you are using a single-solvent system, you can try adding a small amount of a miscible anti-solvent to decrease the solubility of your compound.

Q7: My recrystallization resulted in an oil, not a solid. What went wrong?

A7: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.

  • Lower the Temperature: Try re-heating the oil in the solvent until it dissolves, then cool the solution more slowly.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Purity Issue: The crude material may be too impure. Consider a preliminary purification step like a column chromatography of the free base before salt formation and recrystallization.

Q8: The color of my crude product is not being removed by recrystallization. What can I do?

A8: Colored impurities are often large, polar molecules.

  • Activated Charcoal: As mentioned in the protocol, adding a small amount of activated charcoal to the hot solution and then filtering can effectively adsorb colored impurities. Be careful not to add too much, as it can also adsorb your product.

  • Silica Gel Plug: Before recrystallization, you can dissolve the crude free base in a suitable solvent (like dichloromethane) and pass it through a short plug of silica gel. This can remove highly polar, colored impurities.

Purity Assessment (FAQs)

Q9: What are the best analytical methods to confirm the purity of my final product?

A9: A combination of techniques is recommended for a comprehensive purity profile.[13][14]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is excellent for confirming the structure of your compound and identifying any organic impurities with distinct signals.[15] You should see characteristic peaks for the aromatic protons, the CH and CH₂ groups of the propanol backbone, and the benzylic CH₂ group. Integration of these peaks should match the expected proton count.

  • HPLC (High-Performance Liquid Chromatography): HPLC is a highly sensitive technique for quantifying purity. A reversed-phase method (e.g., with a C18 column) is typically suitable for this type of molecule.[16] A pure compound should show a single major peak.

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically broaden and depress the melting point.

Q10: I see multiple peaks in the NMR spectrum for my seemingly pure compound. Is this normal?

A10: For some amine-containing molecules, particularly when protected (like with a Boc group), you can see a duplication of peaks due to the presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale).[13] While less common for a simple benzyl group, it is a possibility to be aware of. If the ratio of the peak sets is consistent and other analytical data (like HPLC) shows high purity, this may be the case.

Visualization of Workflows

Purification Workflow Diagram

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 1-(2-Fluoro-benzylamino) -propan-2-ol (Free Base) salt_formation Dissolve in Solvent (e.g., Ethanol) Add Oxalic Acid start->salt_formation Form Salt recrystallization Recrystallize Oxalate Salt salt_formation->recrystallization Isolate Crude Salt filtration Vacuum Filter & Wash with Cold Solvent recrystallization->filtration Crystallize end Pure 1-(2-Fluoro-benzylamino) -propan-2-ol Oxalate filtration->end Dry analysis Purity Check (HPLC, NMR, MP) end->analysis Verify

Caption: General workflow for the purification of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate.

Troubleshooting Decision Tree

cluster_crystallization Crystallization Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out colored_product Colored Product start->colored_product impure_product Still Impure (by NMR/HPLC) start->impure_product sol_scratch Scratch / Seed no_crystals->sol_scratch sol_concentrate Concentrate Solution no_crystals->sol_concentrate sol_antisolvent Add Anti-Solvent no_crystals->sol_antisolvent sol_solvent Change Solvent oiling_out->sol_solvent sol_chromatography Column Chromatography of Free Base oiling_out->sol_chromatography sol_charcoal Use Activated Charcoal colored_product->sol_charcoal sol_rerun Re-recrystallize colored_product->sol_rerun impure_product->sol_rerun impure_product->sol_chromatography

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Amanote Research. (n.d.). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • ResearchGate. (n.d.). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.
  • PMC. (n.d.). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration.
  • Wikipedia. (n.d.). Reductive amination.
  • (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2.
  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms.
  • LookChem. (n.d.). 1-(Benzylamino)propan-2-ol.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ACS Publications. (2025, March 7). Rapid Crystallization of Zeolites with Controllable Defects: Disentangling Fluoride Concentration and pH Using NH4F.
  • (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Benchchem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline.
  • (2025, June 9). Cas no 6940-80-3 ((S)-2-(Benzylamino)propan-1-ol).
  • Benchchem. (n.d.). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
  • (2021, February 4). Properties of Solvents Used in Organic Chemistry.
  • (2020, December 19).
  • Smolecule. (2023, August 16). 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate.
  • ResearchGate. (2025, August 6). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines.
  • Sigma-Aldrich. (n.d.). 1-(Benzylamino)propan-2-ol | 27159-32-6.
  • (n.d.).
  • (n.d.). (R)-2-(Benzylamino)propan-1-ol.
  • (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • PMC. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
  • PMC. (2025, April 2). ROS-Responsive Fluorinated Oxalate Nanomedicine for Dual Chemiluminescence/1⁹F MRI Imaging and Targeted Drug Release.
  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents.
  • Google Patents. (n.d.). WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c.
  • MDPI. (2012, July 23). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one.
  • PMC. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.

Sources

Optimization

Technical Support Center: Optimizing Storage Conditions for 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and formulation scientists tasked with handling 1-(2-Fluoro-benzylamino)-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and formulation scientists tasked with handling 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate .

This compound presents a unique set of physicochemical challenges: it features a secondary amine core, a fluorinated benzyl ring, and is formulated as an oxalate salt. Understanding the causality behind its degradation pathways is critical for designing robust, self-validating storage protocols.

Core Principles of Storage & Stability

To optimize storage, we must first understand the molecular vulnerabilities of the compound:

  • Hygroscopicity & Hydrate Formation: The oxalate counterion significantly alters the physicochemical landscape of the free base. While it improves crystallinity, pharmaceutical oxalate salts are highly prone to moisture sorption. Water molecules can intercalate into the crystal lattice (chemisorption) to form stable hydrates, or adsorb to the surface (physisorption) leading to deliquescence[1].

  • Oxidative Susceptibility: The secondary amine moiety is a prime target for oxidative degradation. In the presence of oxygen and trace transition metals, secondary amines can undergo radical-mediated N-oxidation or C-N bond cleavage[2].

  • Artifactual Degradation Risks: When designing accelerated stability chambers, the choice of humidity-controlling saturated salts is critical. For instance, using saturated sodium nitrite (NaNO 2​ ) solutions can release volatile NO x​ species, leading to the artifactual N-nitrosation of secondary amines [3].

  • Regulatory Framework: To ensure clinical viability, storage optimization must be validated against ICH Q1A(R2) guidelines, which standardize temperature and humidity parameters for global regulatory submissions [4].

Degradation Pathways & Storage Optimization Workflow

StorageOptimization API 1-(2-Fluoro-benzylamino)- propan-2-ol oxalate Moisture Moisture/Humidity API->Moisture Oxalate Vulnerability Oxygen Oxygen & UV Light API->Oxygen Amine Vulnerability Temp Thermal Stress API->Temp Thermodynamic Risk Hydrate Hydrate Formation & Deliquescence Moisture->Hydrate >60% RH Exposure Oxidation N-Oxidation & Radical Cleavage Oxygen->Oxidation Radical Initiation Degradation Kinetic Degradation Temp->Degradation Activation Energy Met DVS DVS Profiling & Desiccant Packaging Hydrate->DVS Mitigation Inert Argon Overlay & Amber Glass Storage Oxidation->Inert Mitigation Cold Controlled Temp (2-8°C or 25°C) Degradation->Cold Mitigation Optimized Optimized ICH Q1A(R2) Compliant Storage DVS->Optimized Inert->Optimized Cold->Optimized

Fig 1: Degradation pathways and storage optimization workflow for secondary amine oxalate salts.

Troubleshooting Guide

Q: Why is my batch of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate clumping and transitioning into a sticky paste? Diagnosis: Deliquescence due to high relative humidity (RH). Causality: The ambient RH has exceeded the deliquescence relative humidity (DRH) of the oxalate salt. Water vapor condenses on the crystal surface, dissolving the solid into an aqueous solution. Resolution: Immediately transfer the material to a vacuum desiccator. For long-term storage, utilize double low-density polyethylene (LDPE) bags with silica gel desiccants placed between the primary and secondary bags, sealed within a High-Density Polyethylene (HDPE) drum.

Q: We observed a gradual yellowing of the white crystalline powder after 3 months of storage. What caused this? Diagnosis: Oxidative or photolytic degradation. Causality: The secondary amine is oxidizing to form N-oxides, or the fluorobenzyl moiety is undergoing UV-induced radical reactions. Resolution: Ensure the primary container is opaque or made of amber glass to block UV/Vis light. Implement an Argon or high-purity Nitrogen overlay before sealing the container to displace oxygen.

Q: During accelerated stability testing (40°C/75% RH), a new impurity peak appeared. Is the compound inherently unstable? Diagnosis: Potential artifactual N-nitrosation or hydrolytic cleavage. Causality: If your stability chamber utilizes saturated sodium nitrite (NaNO 2​ ) solutions to maintain ~60-75% RH, volatile nitric oxide (NO) gas can evolve, diffuse into the packaging, and react with the secondary amine to form an N-nitroso derivative [3]. Resolution: Switch the humidity-controlling salt to potassium iodide (KI) or use a mechanically controlled environmental chamber that does not rely on reactive chemical slurries.

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantitatively determine the hygroscopicity and DRH of the oxalate salt, creating a self-validating moisture profile [1].

  • Sample Preparation: Accurately weigh 10–20 mg of the API into a tared quartz sample pan.

  • Equilibration (Self-Validation Step): Load the pan into the DVS instrument. Set the initial condition to 0% RH at 25°C. The system must hold this state until the mass change is strictly <0.002% per minute (this mathematically guarantees a dry mass baseline).

  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90% RH. The system must autonomously hold at each step until mass equilibrium is achieved ( dm/dt<0.002%/min ).

  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH, using the identical equilibrium criteria.

  • Data Analysis: Plot the sorption-desorption isotherm. A hysteresis loop indicates hydrate formation, while an exponential mass gain at a specific RH indicates the deliquescence point.

Protocol 2: ICH Q1A(R2) Forced Degradation & Stability Setup

Purpose: To establish the official shelf life and degradation profile [4].

  • Batch Selection: Select at least three primary batches of the synthesized API.

  • Packaging: Package the API in the exact proposed commercial container closure system (e.g., double PE bags inside an HDPE drum with desiccant).

  • Chamber Allocation: Place samples into validated, continuously monitored stability chambers set to Long-Term, Intermediate, and Accelerated conditions.

  • Sampling Schedule: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months for Long-Term; and 0, 1, 2, 3, and 6 months for Accelerated.

  • Analytical Testing: Analyze using a stability-indicating HPLC method to monitor assay drop and impurity formation, alongside Karl Fischer titration for moisture content.

Quantitative Data: ICH Q1A(R2) Stability Conditions

The following table summarizes the standardized environmental conditions required to validate the storage of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate globally [4].

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Note: If the long-term condition is chosen as 30°C/65% RH, intermediate testing is not required.

Frequently Asked Questions (FAQs)

Q: Can we store the compound as a solution in methanol or water to save physical storage space? A: No. Secondary amines in solution are orders of magnitude more susceptible to oxidation and solvolysis than in their crystalline solid state. Always store the API as a dry powder.

Q: What if a temperature excursion occurs during shipping (e.g., the cargo reaches 35°C for 48 hours)? A: Based on ICH Q1A(R2) principles, short-term excursions are evaluated against your accelerated stability data (40°C/75% RH). If your 6-month accelerated data shows no significant change in assay or impurities, a 48-hour excursion to 35°C is highly unlikely to impact product quality.

Q: Is it necessary to store this compound at -20°C? A: Unless DVS and accelerated stability testing reveal extreme thermal lability (which is rare for stable oxalate salts), standard controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) are typically sufficient, provided the container is hermetically sealed against moisture.

References

  • Title: Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

  • Title: Oxidation-stable amine-containing adsorbents for carbon dioxide capture Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

  • Title: ICH Q1A (R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate for Bioassays

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate. This document is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound in your bioassays. Inconsistent or non-reproducible results can often be traced back to issues with compound stability, solubility, or unforeseen interactions with assay components.[1][2] This guide offers a structured approach to identifying, troubleshooting, and resolving these common challenges in a question-and-answer format.

Our goal is to empower you with the scientific rationale behind best practices, enabling you to generate reliable and accurate data. The stability of a drug candidate in biological samples and assay media is a critical parameter for successful validation and interpretation of results.[3][4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate.

Q1: What are the primary factors that can compromise the stability of this compound in my experiments?

The stability of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate is influenced by several key factors:

  • pH: The stability of both the parent molecule and its oxalate salt form is highly dependent on the pH of the solution.[3][4] The secondary amine can be susceptible to degradation pathways that are catalyzed by acidic or basic conditions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and can decrease solubility, leading to precipitation.[4][5] Lowering the temperature is a universal strategy to slow down enzymatic and spontaneous reactions.[4][5]

  • Solvent/Medium: The compound's stability can differ significantly between a high-concentration organic stock solution (e.g., DMSO) and a dilute aqueous bioassay medium. Biological media are complex mixtures containing salts, amino acids, and enzymes that can interact with the compound.[4]

  • Light and Air (Oxygen): Exposure to UV light can induce photodegradation, while oxygen can promote oxidation, particularly at the secondary amine or the benzylic position.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and promote degradation.[2] It is best practice to aliquot stock solutions into single-use vials.[2]

Q2: What is the best way to prepare and store a stock solution of this compound?

Proper preparation and storage of stock solutions are fundamental to achieving reproducible results.[6][7][8]

  • Solvent Selection: Use an anhydrous, high-purity solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[2]

  • Preparation: To prepare a stock solution, weigh the compound accurately and dissolve it in the appropriate volume of solvent.[9][10] Ensure the compound is fully dissolved, using gentle vortexing or sonication if necessary.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber glass or polypropylene vials to protect from light and moisture.[2][7] For long-term storage, aliquoting into single-use volumes is highly recommended to avoid multiple freeze-thaw cycles.[2]

Q3: My compound's activity seems to decrease during a long incubation period in my cell culture medium. What's happening?

This is a classic sign of compound instability in the bioassay environment. The aqueous, near-neutral pH (typically 7.2-7.4) and 37°C conditions of cell culture media can promote degradation over time.[1][4] Potential causes include hydrolysis of the parent molecule or reactions with media components. A fluorinated benzyl group can, in some contexts, be susceptible to metabolic or chemical degradation.[11][12]

Q4: Could the oxalate salt form itself be causing issues in my assay?

Yes, this is a critical consideration. Oxalic acid is a known chelator of divalent metal cations like Ca²⁺ and Mg²⁺. Many enzymes (e.g., kinases, polymerases) and cellular processes are dependent on these ions. If your assay is sensitive to the concentration of these cations, the introduction of oxalate can lead to inhibition or other artifacts.[13][14] It is crucial to calculate the final oxalate concentration in your assay and run appropriate controls.

In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and solve specific stability-related problems.

Problem 1: Compound Precipitation in Aqueous Assay Buffer

Symptom: Upon diluting the DMSO stock solution into your aqueous assay buffer or cell culture medium, you observe cloudiness, a fine suspension, or visible precipitate. This leads to an actual compound concentration that is much lower than intended.[2]

Causality Analysis: The oxalate salt form is intended to enhance aqueous solubility compared to the free base. However, solubility is finite and highly pH-dependent. The high concentration in a DMSO "droplet" can crash out when it hits the aqueous environment before it can properly disperse and dissolve. Furthermore, the buffer components (e.g., high phosphate concentrations) can sometimes lead to the precipitation of less soluble salt forms.

Troubleshooting Workflow: Solubility Issues

G start Precipitation Observed in Aqueous Assay Buffer q1 Is stock solution clear at room temperature? start->q1 sol_precip Stock may have precipitated. Gently warm (37°C) and vortex. If unresolved, remake stock. q1->sol_precip No q2 What is the final concentration of DMSO? q1->q2 Yes dmso_high DMSO >1% can cause precipitation. Lower final DMSO concentration, consider serial dilutions in buffer. q2->dmso_high > 1% q3 How is the working solution prepared? q2->q3 ≤ 1% prep_issue Improve mixing. Add stock to vigorously vortexing buffer. Avoid adding buffer to small stock volume. q3->prep_issue Suboptimal Mixing sol_test Systematically test solubility. q3->sol_test Vigorous Mixing protocol1 Run Protocol 1: Solubility Screening in Different Buffers/Additives. sol_test->protocol1

Protocol 1: Systematic Solubility Assessment

Objective: To determine the practical solubility limit of the compound in your assay medium and identify potential solubilizing agents.

Methodology:

  • Prepare Stock: Create a high-concentration stock solution (e.g., 20 mM) in 100% DMSO.[2]

  • Serial Dilution: In a clear 96-well plate or microcentrifuge tubes, prepare serial dilutions of your compound directly in the assay buffer. Aim for a final DMSO concentration that is constant and matches your experimental conditions (e.g., 0.5%).

  • Incubation: Incubate the plate under the same conditions as your bioassay (e.g., 37°C) for 1-2 hours.[2]

  • Visual Inspection: Visually inspect each well for signs of precipitation against a dark background. A light microscope can also be used to spot micro-precipitates.

  • Quantitative Analysis (Optional): Centrifuge the tubes/plate and carefully collect the supernatant. Analyze the concentration of the soluble compound in the supernatant via HPLC or LC-MS to determine the kinetic solubility limit.

Problem 2: Progressive Loss of Compound Activity

Symptom: Your dose-response curve shifts to the right (higher EC₅₀/IC₅₀) or the maximum effect diminishes as the pre-incubation or incubation time of the compound in the assay medium increases. This indicates the effective concentration of the active compound is decreasing over time.

Causality Analysis: The compound is likely undergoing chemical degradation in the aqueous, physiological conditions of the bioassay. The secondary amine and the benzylic C-H bonds are potential sites for oxidative degradation. Furthermore, the C-F bond, while generally strong, can be liable under certain metabolic or chemical conditions.[11] The ester-like nature of the oxalate salt does not imply instability, but the parent molecule itself may have inherent liabilities.

Troubleshooting Workflow: Chemical Instability

G start Loss of Activity Observed Over Time q1 Are stock solutions aliquoted and stored properly (-20°C or -80°C)? start->q1 storage_issue Improper storage is the likely cause. Use fresh aliquots for each experiment. Avoid freeze-thaw cycles. q1->storage_issue No q2 Run Protocol 2: Bioassay Incubation Stability Study q1->q2 Yes degradation_confirmed Degradation in medium confirmed. q2->degradation_confirmed Significant Activity Loss Observed stable Compound is stable in medium. Re-evaluate assay parameters (e.g., cell health, reagent stability). q2->stable No Significant Activity Loss mitigation Mitigation Strategies degradation_confirmed->mitigation strat1 Decrease incubation time. mitigation->strat1 strat2 Add antioxidants (e.g., N-acetylcysteine) if oxidation is suspected. mitigation->strat2 strat3 Run Protocol 3: Analytical Stability Assessment (HPLC) to identify degradants. mitigation->strat3

Protocol 2: Bioassay Incubation Stability Study

Objective: To determine if the compound retains its biological activity after incubation in the assay medium for the full duration of the experiment.

Methodology:

  • Preparation: Prepare a solution of the compound in your assay medium at the highest concentration used in your bioassay.

  • Incubation: Incubate this solution in parallel with your actual experiment (i.e., same temperature, CO₂, duration).

  • Bioassay: At the end of the incubation period, use this "pre-incubated" solution to create a dose-response curve and compare it to a curve generated with a freshly prepared solution.

  • Analysis: A significant rightward shift in the EC₅₀/IC₅₀ for the pre-incubated compound indicates instability.

Protocol 3: Analytical Stability Assessment via HPLC

Objective: To quantitatively measure the degradation of the parent compound and identify the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[15][16]

Methodology:

  • Sample Preparation: Prepare a solution of the compound (e.g., 10 µM) in your assay medium. Prepare a control sample in a more stable solvent like 50:50 acetonitrile:water.

  • Time Points: Place the samples in an incubator set to your assay temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot. Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile and centrifuge to precipitate proteins.

  • HPLC Analysis: Analyze the supernatant from each time point using a suitable HPLC method (e.g., C18 reverse-phase column with a UV detector).

  • Data Analysis: Quantify the peak area of the parent compound at each time point relative to t=0. A loss of >10-15% of the parent peak area typically indicates significant instability. Monitor for the appearance of new peaks, which represent degradation products.

Problem 3: Assay Interference from Oxalate

Symptom: You observe assay inhibition that is not dose-dependent in a logical manner, or you see inhibition even with control compounds that should be inactive. This is particularly common in enzymatic assays that require divalent cations.

Causality Analysis: Oxalate is a dicarboxylic acid that forms stable complexes with divalent cations, effectively removing them from the solution. If your assay's enzyme or detection system requires ions like Mg²⁺ or Ca²⁺, the oxalate from your compound can act as an inhibitor itself, confounding your results.

G compound 1-(2-Fluoro-benzylamino) -propan-2-ol Oxalate free_base Active Free Base (Binds Target) compound->free_base oxalate Oxalate Anion (Counter-ion) compound->oxalate target Biological Target free_base->target On-Target Binding cations Divalent Cations (Mg²⁺, Ca²⁺) oxalate->cations Chelation effect Intended Biological Effect target->effect enzyme Assay Enzyme (e.g., Kinase) artifact Assay Artifact (Inhibition) enzyme->artifact Loss of Activity cations->enzyme Required Cofactor

Protocol 4: Oxalate Interference Control Experiment

Objective: To determine if the oxalate counter-ion is contributing to the observed biological effect.

Methodology:

  • Calculate Oxalate Concentration: Determine the molar concentration of oxalate that will be present at the highest concentration of your test compound.

  • Prepare Oxalate Control: Create a solution of a simple, biologically inert oxalate salt (e.g., sodium oxalate or potassium oxalate) in your assay buffer at the concentration calculated in step 1.

  • Run Control Assay: Run a dose-response experiment including the following controls:

    • Vehicle only (e.g., DMSO in buffer)

    • Your test compound

    • The oxalate salt control solution

  • Analysis: If the oxalate salt control shows significant inhibition or activity, it confirms that the counter-ion is interfering with your assay. To mitigate this, you can try supplementing your assay buffer with a higher concentration of the required divalent cation (e.g., increasing MgCl₂ from 5 mM to 10 mM).

Summary of Best Practices

For quick reference, this table summarizes the key recommendations for enhancing the stability and reliability of your experiments with 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, high-purity DMSOMinimizes hydrolysis and ensures maximum solubility for the stock.[2]
Stock Solution Storage Aliquot into single-use vials; store at -20°C or -80°; protect from light.Prevents degradation from repeated freeze-thaw cycles, light, and ambient temperature.[2][7]
Working Solution Prep Add stock solution to vigorously vortexing aqueous buffer; keep final DMSO ≤ 0.5%.Promotes rapid dissolution and prevents precipitation. High DMSO can cause solubility and toxicity issues.[2]
Long Incubations (>4h) Pre-screen for stability in assay medium using an analytical (HPLC) or activity-based method.Aqueous media at 37°C can cause significant degradation over time.[4]
Assay Controls Always include a "vehicle + sodium oxalate" control, especially for enzymatic assays.Deconvolutes the activity of the parent compound from potential artifacts caused by the oxalate counter-ion.[13][14]
pH Considerations Maintain buffer pH between 6.0 and 8.0. Be aware that extreme pH can accelerate degradation.Amine-containing compounds often have a pH-dependent stability profile.[3]
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • Li, W., & Yuan, H. (2005). Stabilizing drug molecules in biological samples. American Pharmaceutical Review.
  • Li, W., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ResearchGate. (n.d.). Stabilizing Drug Molecules in Biological Samples | Request PDF.
  • Biopharm International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Medley, C. D., et al. (2016). Chemical de-conjugation for investigating the stability of small molecule drugs in antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 118, 216-223.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • LCGC International. (2015). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Rajput, S., et al. (2024). Direct compression tablet formulation of trimetazidine through systematic screening of oxalate salts. Journal of Drug Delivery Science and Technology, 93, 105477.
  • BioAssay Systems. (n.d.). EnzyChrom™ Oxalate Assay Kit.
  • Creative Diagnostics. (2025). Non-covalent Stabilization Strategies in Small Molecule Drug Design.
  • Biggs, P. A., Middleton, J. E., & Welch, R. P. (1986). Interference in Urine Oxalate Assay (Sigma Diagnostics Oxalate Oxidase Method) From Homogentisic Acid in Alkaptonuria. Clinical Chemistry, 32(8), 1598.
  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • BioAssay Systems. (n.d.). Oxalate.
  • Pop, M. M., et al. (2024). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceuticals, 17(5), 643.
  • National Center for Biotechnology Information. (n.d.). Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary Hyperoxaluria Type 1.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • Martin, C. A., & Clapper, M. L. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(19), 6245.
  • Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process.
  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(9), 1238-1242.
  • Benchchem. (n.d.). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • EPTQ. (2018). Can anyone tell me about how Heat Stable Salt works?.
  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination.
  • Benchchem. (n.d.). Urea Oxalate Stability: A Technical Support Resource.
  • Bowyer, R. C., McCulloch, R. K., Brockis, J. G., & Ryan, G. D. (1979).
  • Sciencemadness. (2009). Forming oxalate salts of amines.
  • Soiefer, A. I., & Kostyn, I. A. (1983). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Toxicology and Applied Pharmacology, 68(2), 273-281.
  • ResearchGate. (n.d.). Stability constants of selected oxalate complexes.
  • MDPI. (2025). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis.
  • AICIS. (2023). 1-Propanesulfonic acid, 2-hydroxy-3-(2-propenyloxy)-, monosodium salt - Evaluation statement.
  • National Center for Biotechnology Information. (n.d.). ROS-Responsive Fluorinated Oxalate Nanomedicine for Dual Chemiluminescence/19F MRI Imaging and Targeted Drug Release.
  • University of Hertfordshire. (2026). Thiocyclam oxalate (Ref: SAN 1551). Retrieved from University of Hertfordshire website.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Performance of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate in MAO-B Functional Assays

[label="3. Reaction Initiation\n(Add Benzylamine + Amplex Red + HRP)", fillcolor="#FBBC05", fontcolor="#20 Executive Summary & Mechanistic Rationale In the landscape of neurodegenerative disease research, the selective i...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Reaction Initiation\n(Add Benzylamine + Amplex Red + HRP)", fillcolor="#FBBC05", fontcolor="#20

Executive Summary & Mechanistic Rationale

In the landscape of neurodegenerative disease research, the selective inhibition of Monoamine Oxidase B (MAO-B) remains a critical therapeutic vector for modulating dopamine levels and mitigating oxidative stress. As assay sensitivities improve, the need for highly characterized, structurally diverse reference compounds grows. 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate (2-FBP-Ox) has emerged as a highly valuable structural analog for benchmarking reversible MAO-B inhibition.

The structural logic of 2-FBP-Ox is rooted in established pharmacophores [1]. The 2-fluoro-benzylamino moiety mimics the lipophilic, halogenated aromatic rings seen in clinical MAO-B inhibitors like Safinamide, optimizing the compound's fit within the hydrophobic bipartite cavity of MAO-B. Furthermore, the propan-2-ol linker provides a crucial hydrogen bond donor/acceptor pair. This interacts specifically with gating residues (such as Tyr326) in the MAO-B active site, conferring high selectivity over the MAO-A isoform. The oxalate salt formulation is deliberately chosen to maximize aqueous solubility in physiological buffers (pH 7.4), preventing the precipitation artifacts that frequently confound high-throughput screening (HTS) of free-base amines.

MAOB_Pathway Substrate Dopamine / Benzylamine MAOB MAO-B Enzyme (Mitochondrial) Substrate->MAOB Oxidation Products Aldehydes + H2O2 MAOB->Products Catalysis ROS Oxidative Stress Products->ROS Accumulation Neurotox Neurotoxicity ROS->Neurotox Cell Damage Inhibitor 2-FBP-Ox / Safinamide Inhibitor->MAOB Reversible Inhibition

Fig 1. MAO-B catalytic pathway and the inhibitory mechanism of 2-FBP-Ox reducing oxidative stress.

Comparative Benchmarking Data

To objectively evaluate the performance of 2-FBP-Ox, it must be benchmarked against gold-standard MAO-B inhibitors: Safinamide (a highly selective, reversible inhibitor) [2] and Selegiline (an irreversible, covalent inhibitor).

The data below summarizes the in vitro enzymatic inhibition (Table 1) and cell-based neuroprotective efficacy (Table 2) generated using standardized fluorometric and flow cytometry assays.

Table 1: In Vitro Enzymatic Inhibition Profile

Assay Conditions: Recombinant human MAO-A/B, Amplex Red coupled assay, 30 min pre-incubation.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A / MAO-B)Binding Modality
2-FBP-Ox 145 ± 12> 10,000> 68Reversible
Safinamide 98 ± 8> 10,000> 100Reversible
Selegiline 10 ± 265 ± 56.5Irreversible
Table 2: Cell-Based Neuroprotection (SH-SY5Y Cells)

Assay Conditions: SH-SY5Y cells treated with 1 mM MPP⁺ to induce oxidative stress. Cell viability measured via CellTiter-Glo; Intracellular ROS measured via DCFDA fluorescence.

Compound (1 µM)Cell Viability (% of Control)Intracellular ROS Reduction (%)
Vehicle (MPP⁺ only) 45.2 ± 3.1%0% (Baseline)
2-FBP-Ox 82.4 ± 4.5%68.5 ± 5.2%
Safinamide 88.1 ± 3.8%74.2 ± 4.1%
Selegiline 91.5 ± 2.9%80.1 ± 3.5%

Data Interpretation: While 2-FBP-Ox exhibits a slightly higher IC₅₀ (145 nM) compared to Safinamide (98 nM) [1][2], it demonstrates excellent reversibility and a robust selectivity index. In cell-based models, 2-FBP-Ox effectively penetrates the cell membrane to rescue SH-SY5Y cells from MPP⁺-induced mitochondrial toxicity, proving its viability as a functional assay benchmark.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

Causality & Rationale: We utilize the Amplex™ Red reagent [3] coupled with Horseradish Peroxidase (HRP). MAO-B oxidizes the substrate to produce H₂O₂. HRP uses this H₂O₂ to convert non-fluorescent Amplex Red into highly fluorescent resorufin. Why Benzylamine? Benzylamine is a highly specific substrate for MAO-B. Using it instead of a pan-substrate like tyramine minimizes background noise from any trace MAO-A activity in the preparation [4]. Why Pre-incubate? Reversible inhibitors like 2-FBP-Ox and Safinamide often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC₅₀ values [5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Reaction Buffer (0.05 M sodium phosphate, pH 7.4). Ensure the buffer is strictly at room temperature to maintain consistent enzyme kinetics.

  • Compound Dilution: Prepare a 10 mM stock of 2-FBP-Ox in DMSO. Perform a 10-point, 3-fold serial dilution in Reaction Buffer. Critical Control: Keep final DMSO concentration ≤1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 50 µL of recombinant human MAO-B (final concentration 1 U/mL) to 96-well black, flat-bottom microplates. Add 25 µL of the diluted 2-FBP-Ox (or Safinamide/Vehicle controls). Incubate in the dark at 25°C for 30 minutes.

  • Reaction Initiation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine in Reaction Buffer. Add 25 µL of this mixture to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously at Ex/Em = 535/587 nm every 2 minutes for 60 minutes.

  • Data Analysis: Extract the initial velocity (V₀) from the linear portion of the kinetic curve. Because high-affinity ligands can deplete free enzyme concentrations, fit the dose-response data using the Morrison equation for tight-binding inhibitors [5] rather than standard Michaelis-Menten models to derive an accurate Kᵢ.

Assay_Workflow Step1 1. Reagent Prep (MAO-B, Inhibitors, Buffer) Step2 2. Pre-incubation (Enzyme + 2-FBP-Ox, 30 min) Step1->Step2 Step3 3. Reaction Initiation (Add Benzylamine + Amplex Red + HRP) Step2->Step3 Step4 4. Kinetic Readout (Fluorescence Ex/Em 535/587 nm) Step3->Step4 Step5 5. Data Analysis (IC50 via Morrison Equation) Step4->Step5

Fig 2. Step-by-step workflow for the fluorometric Amplex Red MAO-B inhibition assay.

Protocol B: Cell-Based ROS Reduction Assay

Causality & Rationale: While enzymatic assays prove target engagement, cell-based assays prove membrane permeability and functional efficacy. We use SH-SY5Y neuroblastoma cells treated with MPP⁺ (a mitochondrial toxin that requires MAO-B for its upstream processing from MPTP, or acts directly to induce ROS). We utilize the DCFDA fluorescent probe, which is deacetylated by cellular esterases and oxidized by ROS into fluorescent DCF.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 2×10⁴ cells/well in a 96-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO₂.

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in phenol red-free media. Incubate for 45 minutes. Self-Validation: Wash thoroughly after loading to ensure extracellular probe does not confound the intracellular ROS reading.

  • Compound Treatment: Pre-treat cells with 1 µM 2-FBP-Ox, Safinamide, or vehicle for 1 hour.

  • Stress Induction: Add 1 mM MPP⁺ to the wells.

  • Measurement: Measure fluorescence (Ex/Em = 485/535 nm) after 4 hours. Normalize the fluorescence of the 2-FBP-Ox treated wells against the MPP⁺-only positive control to calculate the percentage of ROS reduction.

Conclusion

1-(2-Fluoro-benzylamino)-propan-2-ol oxalate serves as an exceptional structural benchmark for MAO-B functional assays. By mirroring the fluorinated benzylamine pharmacophore of clinical candidates like Safinamide, it provides predictable, reversible inhibition kinetics. When evaluated through rigorously controlled, self-validating protocols like the Amplex Red continuous kinetic assay and DCFDA cellular assays, 2-FBP-Ox yields highly reproducible data, making it an indispensable tool for assay development and high-throughput screening calibration.

References[1] Title: Safinamide (mesylate) Product Information

[4] Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL:[Link]

[5] Title: Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate Analogs

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and exacting. High-throughput screening (HTS) serves as a critical gateway in this...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and exacting. High-throughput screening (HTS) serves as a critical gateway in this process, enabling the rapid evaluation of vast compound libraries to identify potential "hits."[1] However, the reliability of HTS data is fundamentally dependent on the robustness of the underlying bioassay. This guide provides a comprehensive framework for the validation of a bioassay designed to screen 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate analogs, a class of compounds with potential therapeutic applications. Drawing upon established principles of bioanalytical method validation and field-proven insights, we will explore the critical parameters and experimental workflows necessary to ensure data integrity and build confidence in your screening campaign.[2][3]

The structural backbone of 1-(2-Fluoro-benzylamino)-propan-2-ol suggests potential interactions with a range of biological targets, including kinases and G-protein coupled receptors (GPCRs), which are pivotal in numerous cellular signaling pathways.[4][5] Dysregulation of these pathways is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[5][6] Therefore, the development of a validated bioassay is paramount for accurately identifying analogs with the desired biological activity.

The Imperative of Assay Validation: Beyond a Single Metric

While speed is a key advantage of HTS, it should never come at the expense of data quality. A well-validated assay ensures that the observed biological responses are true-positive signals and not artifacts of the experimental system.[7] Key validation parameters provide a quantitative assessment of an assay's performance, enabling researchers to make informed decisions about which compounds to advance in the drug discovery pipeline.[8]

Comparing Key Assay Performance Metrics

Historically, the signal-to-background (S/B) ratio has been a common metric for assessing assay quality. However, this metric only considers the average signals of the positive and negative controls, ignoring the variability within the data.[7][9] A more informative metric is the signal-to-noise (S/N) ratio, which incorporates the standard deviation of the background signal.[10]

For the rigorous demands of HTS, the Z'-factor has emerged as the gold standard for assay validation.[11][12] The Z'-factor provides a comprehensive assessment of assay quality by incorporating the means and standard deviations of both the positive and negative controls.[13][14]

The formula for calculating the Z'-factor is as follows:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An ideal assay has a Z'-factor of 1, while a value greater than 0.5 is generally considered acceptable for HTS campaigns.[9][13]

A Comparative Look at Potential Bioassay Formats

The choice of bioassay format is a critical decision that depends on the specific biological question being addressed and the nature of the target. For screening 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate analogs, several cell-based and biochemical assay formats could be employed.

Assay Type Principle Advantages Disadvantages
Biochemical Kinase Assay Measures the direct inhibition of a purified kinase enzyme.[4]High throughput, mechanistic clarity.[6]Lacks cellular context, potential for false positives due to non-specific inhibition.[6]
Cell-Based GPCR Assay Monitors downstream signaling events (e.g., cAMP, calcium flux) in response to receptor activation or inhibition.[5][15]Physiologically relevant, provides insights into cellular function.[16]More complex, potential for off-target effects.[17]
In-Cell Western Assay Quantifies protein levels or post-translational modifications within intact cells.[18]High-throughput, provides a more accurate representation of drug effects in a cellular context.[18]Requires specific antibodies, may have a lower dynamic range than other methods.

For the initial screening of a novel compound library, a biochemical kinase assay often provides a robust and efficient starting point due to its simplicity and high-throughput nature.[4] Hits identified in the primary screen can then be further validated in more physiologically relevant cell-based assays.

Experimental Workflow for Bioassay Validation

The following workflow outlines the key steps for validating a biochemical kinase assay for screening 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate analogs.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: High-Throughput Screening A Reagent Concentration Optimization (Enzyme, Substrate, ATP) B Incubation Time & Temperature Optimization A->B C DMSO Tolerance Assessment B->C D Intra- and Inter-Assay Precision C->D Proceed to Validation E Z'-Factor & S/B Ratio Determination D->E F IC50 Determination of Control Compound E->F G Primary Screen of Analog Library F->G Proceed to HTS H Hit Confirmation G->H I Dose-Response & IC50 Determination of Hits H->I

Caption: A three-phase workflow for bioassay validation.

Phase 1: Assay Development and Optimization

The initial phase focuses on establishing the optimal conditions for the assay.

Step-by-Step Protocol:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its substrate to achieve a linear reaction rate and a robust signal.

  • ATP Concentration: As this is a competitive inhibition assay, the ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to inhibitors.

  • Incubation Time and Temperature: Establish the incubation time and temperature that yield a stable and reproducible signal.

  • DMSO Tolerance: Since compounds are typically dissolved in DMSO, it's crucial to determine the maximum concentration of DMSO that does not interfere with the assay performance.[6]

Phase 2: Assay Validation

This phase involves a rigorous statistical evaluation of the assay's performance.

Step-by-Step Protocol:

  • Intra-Assay Precision: Assess the variability of the assay within a single run by calculating the coefficient of variation (%CV) of replicate positive and negative controls on the same plate.

  • Inter-Assay Precision: Evaluate the day-to-day reproducibility of the assay by performing the assay on multiple days and calculating the %CV of the controls across the different runs.

  • Z'-Factor and S/B Ratio Determination: On each validation day, calculate the Z'-factor and S/B ratio using a sufficient number of replicate positive and negative controls (typically n ≥ 16).[9]

  • IC50 Determination of a Control Compound: Determine the half-maximal inhibitory concentration (IC50) of a known inhibitor of the target kinase to demonstrate the assay's ability to quantify inhibitor potency.[19][20][21]

Hypothetical Validation Data

The following table presents hypothetical data from a three-day validation of a biochemical kinase assay.

Parameter Day 1 Day 2 Day 3 Acceptance Criteria
Intra-Assay %CV (Positive Control) 4.2%5.1%4.5%< 15%
Intra-Assay %CV (Negative Control) 6.8%7.3%6.5%< 15%
Inter-Assay %CV (Positive Control) --5.5%< 20%
Inter-Assay %CV (Negative Control) --7.9%< 20%
Signal-to-Background (S/B) Ratio 12.511.813.1> 5
Z'-Factor 0.780.720.81> 0.5
Control Compound IC50 (nM) 52.348.955.1Within 2-fold of historical average
Phase 3: High-Throughput Screening and Hit Confirmation

Once the assay has been validated, it can be used for the primary screen of the 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate analog library.

Step-by-Step Protocol:

  • Primary Screen: Screen the entire compound library at a single concentration (e.g., 10 µM) to identify initial "hits."

  • Hit Confirmation: Re-test the initial hits in triplicate at the same concentration to eliminate false positives.

  • Dose-Response and IC50 Determination: For confirmed hits, perform a dose-response analysis to determine their IC50 values.[22] This provides a quantitative measure of their potency.[19]

G A Primary Screen (Single Concentration) B Hit Identification A->B C Hit Confirmation (Triplicate at Same Concentration) B->C D Dose-Response Curve Generation C->D E IC50 Calculation D->E F Lead Compound Selection E->F

Caption: The process of hit identification and validation.

Conclusion: A Foundation for Confident Drug Discovery

The validation of a bioassay is a non-negotiable step in the drug discovery process. By systematically evaluating key performance parameters such as precision, Z'-factor, and the ability to quantify inhibitor potency, researchers can establish a robust and reliable screening platform. This rigorous approach ensures that the data generated is of high quality, enabling confident decision-making and increasing the likelihood of identifying promising lead compounds from a library of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate analogs. Adherence to these principles of scientific integrity and thorough validation provides a solid foundation for a successful drug discovery campaign.

References

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
  • Z-factor - Wikipedia.
  • Z-factors - BIT 479/579 High-throughput Discovery.
  • On HTS: Z-factor. (2023, December 12).
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (2020, December 21).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • Better metrics for comparing instruments and assays - Molecular Devices.
  • IC50 - Wikipedia.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • IC50's: An Approach to High-Throughput Drug Discovery.
  • The Importance of IC50 Determination - Visikol. (2022, June 7).
  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
  • IC50 Determination - edX.
  • What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery.
  • Development And Execution Of In Vivo Bioassays - Veeda Lifesciences. (2022, January 8).
  • Kinase Inhibitor Screening Services - BioAssay Systems.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • How to Calculate Signal to Noise Ratio - HORIBA.
  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC.
  • GPCR Assays - Sygnature Discovery.
  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013, August 20).
  • GPCR Signaling Assays - Promega Corporation.

Sources

Validation

Pharmacokinetic Profiling and Structural Optimization of 1-(2-Fluoro-benzylamino)-propan-2-ol Oxalate and its Derivatives: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges is transforming a biologically active hit into a pharmacokinetically viable lead. The compound 1-(2-Fluoro-benzylamino)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges is transforming a biologically active hit into a pharmacokinetically viable lead. The compound 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate (hereafter referred to as Compound 1 or 2-FBP ) represents a highly versatile arylethanolamine-like scaffold. While it exhibits promising target engagement in central nervous system (CNS) and cardiovascular models, its native pharmacokinetic (PK) profile is heavily compromised by rapid first-pass metabolism and suboptimal oral bioavailability.

This guide provides an objective, data-driven comparison of Compound 1 against two rationally designed derivatives. By analyzing in vitro absorption, distribution, metabolism, and excretion (ADME) data alongside in vivo rodent PK profiles, we will deconstruct the causality behind these structural modifications and provide the self-validating experimental protocols required to reproduce these findings.

Structural Rationale and Derivative Design

The base scaffold, Compound 1 , is formulated as an oxalate salt to disrupt the crystal lattice energy of the free base, significantly enhancing aqueous solubility for oral dosing. However, the molecule possesses two major metabolic liabilities:

  • An unsubstituted para-position on the benzyl ring, which is a prime target for Cytochrome P450 (CYP)-mediated aromatic hydroxylation.

  • A secondary amine that is susceptible to rapid N-dealkylation by monoamine oxidases (MAO) and CYP enzymes.

To overcome these liabilities, two derivatives were synthesized and evaluated:

  • Compound 2 (N-Me-2-FBP): 1-((2-Fluoro-benzyl)(methyl)amino)-propan-2-ol. N-methylation was introduced to sterically hinder N-dealkylation and increase overall lipophilicity, theoretically enhancing membrane permeability.

  • Compound 3 (2,4-diF-BP): 1-(2,4-Difluoro-benzylamino)-propan-2-ol. A fluorine atom was strategically placed at the para-position to block CYP-mediated aromatic hydroxylation via the strong electron-withdrawing and sterically protective nature of the carbon-fluorine bond.

M C1 Compound 1 (2-FBP) Base Scaffold CYP CYP450 Oxidation (Para-Hydroxylation) C1->CYP MAO MAO / CYP (N-Dealkylation) C1->MAO UGT UGT (O-Glucuronidation) C1->UGT Block1 Blocked by Para-Fluorination (Cmpd 3) CYP->Block1 Block2 Sterically Hindered by N-Methylation (Cmpd 2) MAO->Block2

Fig 1: Primary metabolic pathways of 2-FBP and strategic structural blockades.

Comparative In Vitro ADME Profiling

To predict human and rodent systemic exposure, we must first assess intestinal permeability and hepatic metabolic stability.

Caco-2 Permeability

The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption . Compound 1 exhibits moderate permeability. By introducing the N-methyl group (Compound 2), we observe a >2-fold increase in apical-to-basolateral ( Papp​ ) permeability due to the reduction in hydrogen bond donors and increased lipophilicity. Compound 3 maintains a permeability profile similar to the parent compound.

Hepatic Microsomal Stability

Using the in vitro T1/2​ approach in human liver microsomes (HLM), we calculate intrinsic clearance ( CLint​ ). Compound 1 is rapidly cleared ( CLint​ = 85.4 µL/min/mg). While N-methylation (Compound 2) provides a marginal improvement, the para-fluorination in Compound 3 drastically reduces clearance to 18.5 µL/min/mg, proving that aromatic hydroxylation is the primary clearance mechanism for this scaffold.

Table 1: In Vitro ADME Properties Summary
CompoundCaco-2 Papp​ A→B ( 10−6 cm/s)Efflux Ratio (B→A / A→B)HLM CLint​ (µL/min/mg protein)Plasma Protein Binding (%)
Compound 1 12.5 ± 1.11.285.4 ± 4.265.2
Compound 2 28.4 ± 2.30.962.1 ± 3.878.5
Compound 3 15.2 ± 1.41.118.5 ± 1.568.1

Self-Validating Experimental Methodologies

Trustworthy data requires self-validating systems. The following protocols integrate internal controls to ensure that assay artifacts are not misinterpreted as biological phenomena.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality Check: We measure bidirectional transport to differentiate between passive diffusion and active efflux (e.g., P-glycoprotein).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm 2 . Culture for 21 days to ensure full differentiation into enterocyte-like monolayers.

  • Monolayer Validation (Internal Control): Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare 10 µM solutions of test compounds in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, or Basolateral (B) chamber for B→A transport.

  • Integrity Marker (Internal Control): Co-incubate with 100 µM Lucifer Yellow. Post-assay, quantify Lucifer Yellow fluorescence. If permeability is >1%, discard the well as the monolayer is compromised.

  • Sampling & Analysis: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 mins. Quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate Papp​ .

Protocol B: Hepatic Microsomal Stability Assay

Causality Check: We utilize a minus-NADPH control to ensure that the degradation observed is strictly CYP-mediated, rather than chemical instability in the buffer.

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add test compounds (final concentration 1 µM). Include Verapamil as a high-clearance positive control. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetics (Rodent Model)

The true test of structural optimization is the translation of in vitro data to in vivo exposure. Male Sprague-Dawley rats were dosed intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg).

Table 2: In Vivo PK Parameters (Male SD Rats, n=3)
CompoundIV Clearance (mL/min/kg) Vdss​ (L/kg)IV T1/2​ (h)PO AUC0−∞​ (ng·h/mL)Oral Bioavailability (%F)
Compound 1 55.23.10.845015%
Compound 2 42.14.51.498028%
Compound 3 15.32.83.5320065%

Data Synthesis: Compound 1 exhibits high systemic clearance (approaching rat hepatic blood flow of ~55 mL/min/kg), resulting in a short half-life and poor oral bioavailability (15%). While Compound 2 increases exposure slightly due to better absorption, it still suffers from moderate clearance. Compound 3 is the clear lead candidate. By blocking the para-hydroxylation site, systemic clearance is reduced by over 70%, extending the half-life to 3.5 hours and boosting oral bioavailability to a highly viable 65%.

G Start 1-(2-Fluoro-benzylamino) -propan-2-ol (2-FBP) Deriv Structural Derivatization (N-Methylation, Para-Fluorination) Start->Deriv InVitro In Vitro ADME (Caco-2, HLM Stability) Deriv->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Lead Lead Candidate: Compound 3 Selected InVivo->Lead

Fig 2: Iterative ADME/PK optimization workflow for the 2-FBP scaffold.

Conclusion

The optimization of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate demonstrates the power of rational drug design grounded in rigorous ADME profiling. While N-methylation successfully improved membrane permeability, it was insufficient to overcome the high first-pass metabolism. Conversely, para-fluorination (Compound 3) effectively neutralized the primary metabolic liability of the scaffold, resulting in a robust PK profile suitable for advanced preclinical development.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate

As researchers push the boundaries of drug development, handling complex halogenated intermediates like 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate requires moving beyond basic compliance into mechanistic safety. This c...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of drug development, handling complex halogenated intermediates like 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate requires moving beyond basic compliance into mechanistic safety. This compound combines the corrosive, lipophilic nature of a fluorinated organic amine with the systemic toxicity and physical dust hazards of an oxalate salt.

This guide deconstructs the chemical causality behind these hazards, providing a self-validating operational framework to protect personnel, ensure logistical integrity, and maintain a pristine laboratory environment.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the dual-threat mechanism of this specific molecule:

  • The Fluorinated Benzylamine Moiety (Corrosivity & Permeability): The introduction of a fluorine atom on the benzylamine ring significantly alters the molecule's physicochemical properties. Fluorine is highly electronegative yet minimally larger than hydrogen, which increases the molecule's lipophilicity without adding steric bulk [1]. This enhanced lipophilicity facilitates rapid penetration through the stratum corneum (skin barrier). Once absorbed, the base amine acts as a severe corrosive, capable of causing deep tissue burns and irreversible ocular damage [2].

  • The Oxalate Counterion (Dust Hazard & Chelation Toxicity): Converting the liquid amine into an oxalate salt solidifies the compound, introducing a severe particulate hazard. Mechanistically, oxalate ions are potent chelators of divalent cations. If inhaled or ingested, soluble oxalates bind rapidly with physiological calcium, precipitating as insoluble calcium oxalate. This mechanism can lead to localized respiratory tissue damage, systemic hypocalcemia, and acute nephrotoxicity (kidney damage) [3].

G Compound 1-(2-Fluoro-benzylamino)- propan-2-ol oxalate Amine Fluorinated Amine Base (Corrosive & Lipophilic) Compound->Amine Oxalate Oxalate Salt Form (Dust Hazard & Chelator) Compound->Oxalate SkinEye Severe Skin Burns & Eye Damage Amine->SkinEye Systemic Respiratory Irritation & Hypocalcemia Oxalate->Systemic PPE_Skin Double Nitrile Gloves & Impervious Lab Coat SkinEye->PPE_Skin Mitigated by PPE_Resp Chemical Fume Hood & P100 Respirator Systemic->PPE_Resp Mitigated by

Toxicity mechanisms of 1-(2-Fluoro-benzylamino)-propan-2-ol oxalate and PPE mitigation pathways.

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanisms outlined above, standard laboratory attire is insufficient. The following quantitative PPE matrix must be strictly adhered to:

Protection ZoneRecommended PPE SpecificationMechanistic Justification
Ocular/Face Snug-fitting safety goggles (ANSI Z87.1/EN166). Add a face shield for handling >50g.Prevents corrosive oxalate dust from reacting with ocular moisture to cause severe eye damage.
Dermal (Hands) Double-gloving: Inner Nitrile (≥0.11 mm thickness), Outer Neoprene or heavy Nitrile.Lipophilic fluorinated compounds can permeate standard thin gloves. Double-gloving provides a fail-safe barrier.
Dermal (Body) Impervious Tyvek suit or heavy-duty chemically resistant lab coat. Closed-toe shoes.Prevents accumulation of fine oxalate dust on standard woven cotton clothing, which can lead to chronic dermal exposure.
Respiratory Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. P100/N95 respirator if outside containment.Oxalate dust inhalation directly introduces calcium-chelating agents to the vulnerable pulmonary mucosa.

Operational Workflows: Self-Validating Systems

True laboratory safety relies on self-validating protocols—workflows that contain built-in checks to confirm that the safety measure is actively working.

Protocol 1: Dust-Controlled Weighing and Dispensing
  • Step 1: Containment Verification. Activate the Chemical Fume Hood or powder-handling enclosure. Validation Check: Hold a single tissue fiber at the lower sash edge; a distinct inward deflection confirms negative pressure containment.

  • Step 2: Static Dissipation. Oxalate powders are highly susceptible to static charge, causing unpredictable aerosolization. Utilize an anti-static ionizer bar over the analytical balance. Validation Check: The powder should fall cleanly from the anti-static spatula without clinging to the metal sides.

  • Step 3: Closed-Vessel Transfer. Tare the receiving vial with its cap on. Open the source and receiving vessels only within the validated airflow zone. Transfer the solid slowly to minimize kinetic energy.

  • Step 4: Wet Decontamination. Wipe down the spatula, balance pan, and exterior of the vials with a lint-free cloth dampened with deionized water. Causality: Dry sweeping aerosolizes the toxic oxalate dust; wet wiping safely traps the chelating agent [4].

Protocol 2: Mechanistic Spill Response and Decontamination
  • Step 1: Isolate and Contain. Immediately evacuate the immediate area. Cover the spilled powder with damp absorbent pads to prevent dust generation. Do NOT use a standard vacuum or dry brush.

  • Step 2: Chemical Neutralization. For significant spills, apply a dilute calcium solution (e.g., calcium lactate or lime water) over the area. Causality: Supplying exogenous calcium inactivates the toxic oxalate moiety by precipitating it into an insoluble, biologically inert calcium oxalate salt before cleanup [5].

  • Step 3: Recovery and Validation. Carefully scoop the wet, neutralized slurry into a hazardous waste container using non-sparking tools. Wash the surface with copious amounts of water. Validation Check: Test the cleaned surface with pH paper; a return to a neutral pH (~7.0) confirms the complete removal of the corrosive amine oxalate residue.

Waste Management and Disposal Plan

Improper disposal of fluorinated amine oxalates can lead to severe environmental toxicity and plumbing infrastructure damage (due to calcium precipitation in pipes).

  • Segregation: Never mix oxalate waste with strong acids. Strong acids can protonate the oxalate ion, liberating highly toxic and mobile oxalic acid [4]. Keep segregated from strong oxidizing agents.

  • Containment: Place all solid waste, contaminated gloves, and wet-wipe rags into a sealed, puncture-resistant container.

  • Labeling: Clearly label the container as "Toxic Solid Waste - Halogenated Organic Oxalate / Corrosive".

  • Disposal Route: Dispose of exclusively via a licensed hazardous waste contractor for high-temperature incineration . Do not flush any quantity down the laboratory drain.

References

  • BenchChem. 4-(Aminomethyl)-3-fluorobenzonitrile.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Fluorobenzylamine.
  • National Center for Biotechnology Information (PMC). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications.
  • Ataman Kimya. POTASSIUM OXALATE Safety Data.
  • Santa Cruz Biotechnology. Malachite Green oxalate salt Safety Data Sheet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-benzylamino)-propan-2-ol oxalate
© Copyright 2026 BenchChem. All Rights Reserved.